Dopastin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(Z)-[(2S)-1-[[(E)-but-2-enoyl]amino]-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-4-5-9(13)10-6-8(7(2)3)12(15)11-14/h4-5,7-8,14H,6H2,1-3H3,(H,10,13)/b5-4+,12-11-/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPRFBUTGLVJQS-AJUNOXAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC(C(C)C)[N+](=NO)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NC[C@H](C(C)C)/[N+](=N/O)/[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Dopastatin
Disclaimer: Based on available scientific literature, it is highly probable that "Dopastin" is a misspelling of "Dopastatin." This guide pertains to Dopastatins, a class of chimeric molecules with dual agonistic activity at somatostatin (B550006) and dopamine (B1211576) receptors.
Introduction
Dopastatins are a novel class of synthetic molecules engineered to simultaneously target and activate both somatostatin receptors (SSTRs) and dopamine D2 receptors (D2DR). This dual agonism is intended to leverage the synergistic anti-secretory and anti-proliferative effects observed when both pathways are stimulated in certain pathological conditions, particularly in neuroendocrine tumors (NETs) such as pituitary adenomas. The prototypical and most studied dopastatin (B12422115) is the compound BIM-23A760 (also known as TBR-760).
Core Mechanism of Action: Dual Receptor Agonism
The fundamental mechanism of action of dopastatins lies in their ability to bind to and activate both SSTRs and D2DR. In many neuroendocrine tumors, these two receptor types are co-expressed and can form heterodimers. The formation of these heterodimers can alter the ligand binding and downstream signaling of each individual receptor, often leading to enhanced therapeutic effects compared to the administration of separate SSTR and D2DR agonists.[1]
Dopastatins are designed to more efficiently trigger the cooperative effects of SSTR-D2DR heterodimerization.[1] In growth hormone (GH)-secreting pituitary adenomas, for example, dopastatins have demonstrated a synergistic effect on inhibiting hormone secretion and cell proliferation by acting through both SSTR2 and D2DR.[1]
Molecular Targets and Binding Affinities
The primary molecular targets for dopastatins are the somatostatin receptor subtypes (primarily SSTR2 and SSTR5) and the dopamine D2 receptor. The binding affinities of the lead compound, BIM-23A760, have been quantified in various studies.
| Compound | Receptor Target | Binding Affinity (IC50, nM) | Reference |
| BIM-23A760 | SSTR2 | 0.03 | [2] |
| BIM-23A760 | SSTR5 | 42 | [2] |
| BIM-23A760 | SSTR3 | 160 (no significant affinity) | [2] |
| BIM-23A760 | D2DR | 15 | [2] |
| Octreotide (SSTR Agonist) | SSTR2 | 0.6 | [2] |
| Octreotide (SSTR Agonist) | SSTR5 | 7.0 | [2] |
| Octreotide (SSTR Agonist) | SSTR3 | 34 | [2] |
| Cabergoline (D2DR Agonist) | D2DR | 25 | [2] |
Signaling Pathways
Upon binding to their respective receptors, dopastatins trigger a cascade of intracellular signaling events. The activation of SSTRs and D2DR, which are both G-protein coupled receptors (GPCRs), leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Furthermore, studies have elucidated the involvement of other critical signaling pathways in the anti-proliferative and cytotoxic effects of dopastatins.
In human non-functioning pituitary tumors, the dopastatin BIM-23A760 has been shown to induce the phosphorylation of ERK1/2 (Extracellular signal-regulated kinase 1/2) and p38 MAP kinase (Mitogen-activated protein kinase).[3] The activation of these pathways is crucial for the observed anti-proliferative and pro-apoptotic effects of the compound.[3]
Experimental Protocols
The mechanism of action of dopastatins has been investigated through a variety of in vitro and in vivo experiments. Below are summaries of key experimental protocols.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity of dopastatins to SSTR subtypes and D2DR.
-
Methodology:
-
Membranes from cells engineered to express specific human SSTR subtypes (SSTR1, SSTR2, SSTR3, SSTR4, SSTR5) or D2DR are prepared.
-
A constant concentration of a radiolabeled ligand (e.g., [125I]SRIF-28 for SSTRs, [3H]spiperone for D2DR) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled dopastatin compound (e.g., BIM-23A760) are added to compete with the radioligand for binding to the receptors.
-
After incubation, the membranes are washed to remove unbound radioligand, and the amount of bound radioactivity is measured.
-
The concentration of the dopastatin that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
2. Cell Proliferation Assays
-
Objective: To assess the anti-proliferative effects of dopastatins on tumor cells.
-
Methodology ([3H]thymidine incorporation):
-
Primary cultures of human pituitary adenoma cells are established.
-
Cells are treated with varying concentrations of the dopastatin, a selective SSTR agonist (e.g., octreotide), a selective D2DR agonist (e.g., cabergoline), or a vehicle control.
-
After a defined incubation period, [3H]thymidine is added to the culture medium. Proliferating cells incorporate the radiolabeled thymidine (B127349) into their DNA.
-
The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. A decrease in [3H]thymidine incorporation indicates an inhibition of cell proliferation.
-
The half-maximal effective concentration (EC50) and the maximal effect (Emax) are calculated.
-
3. Western Blotting for Signaling Pathway Analysis
-
Objective: To investigate the effect of dopastatins on intracellular signaling pathways.
-
Methodology:
-
Tumor cells (e.g., from primary cultures or cell lines) are treated with the dopastatin for various time points.
-
The cells are lysed, and the total protein is extracted.
-
Protein concentrations are determined to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and then transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated (activated) and total forms of the proteins of interest (e.g., ERK1/2, p38).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme that produces a detectable signal (e.g., chemiluminescence).
-
The signal is captured, and the relative levels of phosphorylated proteins are quantified to determine the activation state of the signaling pathways.
-
Quantitative Data on Efficacy
In vitro studies on primary cultures of human non-functioning pituitary adenomas (NFPAs) have provided quantitative data on the efficacy of BIM-23A760.
| Cell Type | Compound | Efficacy Measure | Value | Reference |
| Human NFPA Cultures | BIM-23A760 | Inhibition of [3H]thymidine incorporation (Emax) | -33.6 ± 3.7% | [2] |
| Human NFPA Cultures | BIM-23A760 | EC50 for proliferation inhibition | 1.2 pM | [2] |
| GH-secreting Pituitary Adenoma Cells | BIM-23A760 | Maximal suppression of GH secretion | 38 ± 2% | |
| GH-secreting Pituitary Adenoma Cells | Octreotide | Maximal suppression of GH secretion | 24 ± 2% | |
| GH-secreting Pituitary Adenoma Cells | BIM-23A760 | EC50 for GH secretion inhibition | 2 pM |
Conclusion
Dopastatins represent a promising therapeutic strategy for neuroendocrine tumors by leveraging the synergistic effects of dual SSTR and D2DR agonism. Their mechanism of action involves binding to these receptors, leading to the inhibition of hormone secretion and cell proliferation through multiple signaling pathways, including the modulation of cAMP levels and the activation of the ERK1/2 and p38 MAPK pathways. Further research and clinical trials are ongoing to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. The dopamine-somatostatin chimeric compound BIM-23A760 exerts antiproliferative and cytotoxic effects in human non-functioning pituitary tumors by activating ERK1/2 and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Dopastin: A Technical Guide to its Inhibition of Dopamine β-Hydroxylase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dopastin, a natural product isolated from Pseudomonas sp., is a potent inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine. This technical guide provides a comprehensive overview of this compound's mechanism of action, its kinetic profile, and the experimental methodologies used to characterize its inhibitory effects. The document is intended to serve as a resource for researchers and professionals in drug development interested in the modulation of the catecholaminergic pathway.
Introduction
Dopamine β-hydroxylase (DBH) is a critical enzyme in the catecholamine biosynthesis pathway, catalyzing the stereospecific hydroxylation of dopamine to form the neurotransmitter and hormone norepinephrine.[1] As a key regulator of sympathetic nervous system activity, DBH has emerged as a therapeutic target for various cardiovascular and neurological disorders. Inhibition of DBH can modulate the levels of dopamine and norepinephrine, offering potential treatments for conditions such as hypertension, heart failure, and anxiety.
This compound is a naturally occurring inhibitor of DBH, first isolated in 1972.[2] Its unique chemical structure and specific mechanism of inhibition make it a valuable tool for studying the physiological roles of DBH and a potential lead compound for the development of novel therapeutics. This guide will delve into the technical details of this compound's interaction with DBH.
Mechanism of Action of this compound
This compound exhibits a distinct and specific mechanism of inhibition against dopamine β-hydroxylase. Kinetic studies have revealed a mixed-type inhibition pattern, being uncompetitive with respect to the substrate, dopamine, and competitive with respect to the cofactor, ascorbic acid.[1][2] This indicates that this compound binds to the enzyme-substrate complex, preventing the catalytic conversion of dopamine to norepinephrine, and also competes with the binding of the essential cofactor, ascorbate.
The chemical structure of this compound features a crucial N-nitrosohydroxylamino group, which has been identified as essential for its inhibitory activity.[1][2]
Signaling Pathway: Catecholamine Biosynthesis
This compound exerts its effect by interrupting the normal flow of the catecholamine biosynthesis pathway. This pathway is a series of enzymatic steps that convert the amino acid tyrosine into dopamine, norepinephrine, and epinephrine. DBH catalyzes the penultimate step in the synthesis of epinephrine.
Quantitative Data on Dopamine β-Hydroxylase Inhibition
| Inhibitor | Target | IC50 (nM) | Notes | Reference |
| Nepicastat | Bovine DBH | 8.5 | Selective and orally active. | [3] |
| Human DBH | 9 | [3] | ||
| Etamicastat | DBH | 107 | Potent and reversible. | [3] |
| Zamicastat | P-gp | 73,800 | Dual P-gp and BCRP inhibitor. | [4] |
| BCRP | 17,000 | [4] |
This table includes data for other DBH inhibitors for comparative purposes due to the lack of publicly available, specific quantitative data for this compound.
Experimental Protocols
The characterization of this compound as a DBH inhibitor involves specific and sensitive enzyme assays. The following is a generalized protocol for determining DBH activity, which can be adapted to study the inhibitory effects of compounds like this compound.
Dopamine β-Hydroxylase Activity Assay
This protocol is based on the quantification of the enzymatic product, norepinephrine, from the substrate, dopamine.
4.1.1. Materials and Reagents
-
Purified or partially purified dopamine β-hydroxylase
-
Dopamine hydrochloride (substrate)
-
Ascorbic acid (cofactor)
-
Fumaric acid
-
Catalase
-
Pargyline (MAO inhibitor)
-
Copper sulfate (B86663) (CuSO4)
-
Tris-HCl buffer (pH 6.0)
-
This compound (or other inhibitors) dissolved in an appropriate solvent
-
Perchloric acid (for reaction termination)
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
4.1.2. Experimental Workflow
References
The Discovery and Isolation of Dopastin from Pseudomonas: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 7, 2025
Abstract
Dopastin, a potent inhibitor of the enzyme dopamine (B1211576) β-hydroxylase, was first discovered and isolated from the bacterium Pseudomonas No. BAC-125 in 1972. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols, a summary of its physicochemical and biological properties, and a discussion of its mechanism of action as an uncompetitive inhibitor with respect to the substrate dopamine and a competitive inhibitor with respect to the cofactor ascorbate. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development.
Introduction
Dopamine β-hydroxylase (DBH) is a critical copper-containing enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine (B1679862).[1][2][3] Dysregulation of this pathway is implicated in a variety of cardiovascular and neurological disorders. The discovery of natural inhibitors of DBH, such as this compound, has provided valuable tools for studying the enzyme's function and potential therapeutic interventions.
This compound (C9H17N3O3) is a low molecular weight compound produced by Pseudomonas No. BAC-125.[4] Its discovery in the early 1970s marked a significant step in the exploration of microbial metabolites as enzyme inhibitors. This guide will detail the scientific journey from the initial screening for DBH inhibitors to the complete characterization of this compound.
Physicochemical Properties of this compound
This compound presents as colorless needles with a melting point of 116-119°C. It is soluble in methanol (B129727), ethanol, and butanol, but insoluble in water and nonpolar organic solvents. The compound has a molecular weight of 215.25 g/mol and a pKa of 5.1.[4] The key structural feature responsible for its inhibitory activity is the N-nitrosohydroxylamino group.
| Property | Value | Reference |
| Molecular Formula | C9H17N3O3 | [4] |
| Molecular Weight | 215.25 g/mol | [4] |
| Appearance | Colorless needles | [4] |
| Melting Point | 116-119°C | [4] |
| pKa | 5.1 | [4] |
| Solubility | Soluble in methanol, ethanol, butanol; Insoluble in water, nonpolar solvents | [4] |
Experimental Protocols
Fermentation of Pseudomonas No. BAC-125 for this compound Production
While the specific media composition and fermentation parameters for Pseudomonas No. BAC-125 have not been detailed in the readily available literature, a general approach for the cultivation of Pseudomonas species for secondary metabolite production can be outlined.
General Protocol:
-
Inoculum Preparation: A seed culture of Pseudomonas No. BAC-125 is prepared by inoculating a suitable liquid medium (e.g., nutrient broth) and incubating for 24-48 hours at 28-30°C with shaking.
-
Production Medium: A production medium rich in carbon and nitrogen sources is prepared and sterilized. A typical medium might contain glucose, peptone, yeast extract, and mineral salts.
-
Fermentation: The production medium is inoculated with the seed culture. The fermentation is carried out in a fermenter with controlled temperature (28-30°C), pH (around 7.0), and aeration for a period of 48-96 hours.
-
Monitoring: The production of this compound in the culture broth is monitored using a suitable assay, such as an in vitro dopamine β-hydroxylase inhibition assay.
Isolation and Purification of this compound
The following protocol is based on the methods described in the original discovery papers.
Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Detailed Steps:
-
Extraction: The culture broth is centrifuged to remove bacterial cells. The supernatant is then mixed with activated carbon to adsorb this compound.
-
Elution: The activated carbon is washed, and this compound is eluted with methanol.
-
Chromatography: The methanol eluate is concentrated and subjected to a series of chromatographic separations. This typically includes silicic acid column chromatography followed by Sephadex LH-20 column chromatography.
-
Crystallization: The purified this compound fractions are concentrated and crystallized to yield colorless needles.
Dopamine β-Hydroxylase Inhibition Assay
The inhibitory activity of this compound on dopamine β-hydroxylase is determined by measuring the formation of norepinephrine from dopamine.
Protocol:
-
Enzyme Preparation: A partially purified preparation of dopamine β-hydroxylase from a suitable source (e.g., bovine adrenal medulla) is used.
-
Reaction Mixture: The reaction mixture contains the enzyme, dopamine (substrate), ascorbic acid (cofactor), and various concentrations of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.
-
Termination: The reaction is stopped, typically by the addition of acid.
-
Quantification: The amount of norepinephrine formed is quantified using a sensitive method, such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is determined from a dose-response curve.
Mechanism of Action
Kinetic studies have revealed that this compound is a potent and specific inhibitor of dopamine β-hydroxylase. The inhibition is of the uncompetitive type with respect to the substrate, dopamine, and of the competitive type with respect to the cofactor, ascorbic acid. This suggests that this compound binds to the enzyme-substrate complex. The N-nitrosohydroxylamino group of this compound is essential for its inhibitory activity.
Signaling Pathway of Dopamine β-Hydroxylase and Inhibition by this compound
Caption: Mechanism of dopamine β-hydroxylase inhibition by this compound.
Comparative Inhibitory Activity
This compound exhibits significant inhibitory activity against dopamine β-hydroxylase. For comparison, the IC50 values of other known inhibitors are presented below. While the precise IC50 value for this compound is not consistently reported across all literature, its potency is well-established.
| Inhibitor | Target Enzyme | IC50 Value | Reference |
| This compound | Dopamine β-hydroxylase | Not explicitly stated in reviewed sources | - |
| Nepicastat | Dopamine β-hydroxylase | 9 nM (human) | [5] |
| Etamicastat | Dopamine β-hydroxylase | 107 nM | [6] |
| Fusaric Acid | Dopamine β-hydroxylase | Potent inhibitor (specific value not readily available) | |
| Bleomycin-A2 | Dopamine β-hydroxylase | 8 x 10⁻⁸ M |
Conclusion
This compound, a metabolite of Pseudomonas No. BAC-125, stands as a historically significant and potent inhibitor of dopamine β-hydroxylase. Its discovery paved the way for a deeper understanding of the enzyme's function and the potential for therapeutic modulation of the catecholamine pathway. This technical guide provides a consolidated resource of the available knowledge on this compound, from its microbial origin to its specific mechanism of enzyme inhibition. Further research to fully elucidate the fermentation parameters for optimal production and to precisely quantify its inhibitory potency would be of great value to the scientific community.
References
- 1. Dopamine accumulation after dopamine beta-hydroxylase inhibition in rat heart as an index of norepinephrine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine beta-hydroxylase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Production and Isolation of this compound, an Inhibitor of [research.amanote.com]
- 4. Dopamine-beta-hydroxylase inhibition: a novel sympatho-modulatory approach for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of Pseudomonas aeruginosa exoenzyme S - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdc.gov [cdc.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Dopastin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dopastin, a natural product isolated from Pseudomonas sp.[1], is a potent and specific inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH). This enzyme plays a crucial role in the biosynthesis of catecholamines by converting dopamine to norepinephrine (B1679862). Due to its inhibitory activity, this compound has garnered significant interest as a pharmacological tool and a potential lead compound for the development of therapeutics targeting conditions related to sympathetic nervous system activity, such as hypertension. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound, with a focus on its mechanism of action as a DBH inhibitor. Detailed experimental protocols for its synthesis and for the determination of its inhibitory activity are also presented.
Chemical Structure and Physicochemical Properties
This compound is chemically known as (2E)-N-{(2S)-2-[Hydroxy(nitroso)amino]-3-methylbutyl}but-2-enamide.[1] Its chemical formula is C9H17N3O3, with a monoisotopic mass of 215.127 Da.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H17N3O3 | [1] |
| Molar Mass | 215.253 g·mol−1 | [1] |
| Melting Point | 116 to 119 °C (241 to 246 °F; 389 to 392 K) | [1] |
| pKa | 5.1 | [1] |
| Solubility | Soluble in methanol, butanol, acetone, and chloroform. Insoluble in water, ethyl acetate, ether, and hexane. | |
| Appearance | Crystals |
Synthesis of this compound
This compound can be synthesized from L-valinol through an 8-step procedure. A racemic mixture can also be synthesized from isobutyraldehyde (B47883) in a 7-step process. The key step in the synthesis from L-valinol involves the formation of an oxazirane, followed by hydrolysis, which proceeds with the retention of the absolute configuration of the starting material.
Experimental Protocol: Synthesis of this compound from L-Valinol
The general synthetic workflow is outlined below:
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of dopamine β-hydroxylase (DBH), a copper-containing monooxygenase that catalyzes the final step in the biosynthesis of norepinephrine.[1] This inhibition leads to a reduction in norepinephrine levels, which can result in a hypotensive effect.
Inhibition of Dopamine β-Hydroxylase
The inhibitory activity of this compound against bovine adrenal dopamine β-hydroxylase has been determined, with a reported IC50 value of 4.7 x 10-6 M. Kinetic studies have revealed that this compound is an uncompetitive inhibitor with respect to the substrate (dopamine) and a competitive inhibitor with respect to the cofactor, ascorbic acid. This suggests that this compound binds to the enzyme-substrate complex. The nitrosohydroxylamino group of this compound is essential for its inhibitory activity.
Table 2: Inhibitory Activity of this compound
| Parameter | Value | Enzyme Source |
| IC50 | 4.7 x 10-6 M | Bovine Adrenals |
Mechanism of Action: Catecholamine Biosynthesis Pathway
This compound exerts its effect by interrupting the normal flow of the catecholamine biosynthesis pathway. This pathway is responsible for the synthesis of important neurotransmitters, including dopamine, norepinephrine, and epinephrine.
Experimental Protocols
Dopamine β-Hydroxylase Inhibition Assay
The activity of dopamine β-hydroxylase and the inhibitory effect of this compound can be determined using a spectrophotometric method adapted from Nagatsu and Udenfriend. This assay is based on the enzymatic conversion of tyramine (B21549) to octopamine (B1677172), which is then oxidized to p-hydroxybenzaldehyde and quantified.
Materials:
-
Dopamine β-hydroxylase (from bovine adrenal glands)
-
Tyramine hydrochloride (substrate)
-
Ascorbic acid (cofactor)
-
Catalase
-
Fumarate (B1241708) buffer (pH 5.5)
-
This compound (inhibitor)
-
Sodium periodate (B1199274)
-
Sodium metabisulfite (B1197395)
-
p-Hydroxybenzaldehyde (for standard curve)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents in appropriate buffers and store them under recommended conditions.
-
Reaction Mixture: In a test tube, prepare the reaction mixture containing fumarate buffer, catalase, ascorbic acid, tyramine, and the enzyme solution. For inhibitor studies, add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).
-
Stopping the Reaction: Stop the enzymatic reaction by adding sodium periodate. This also oxidizes the octopamine formed to p-hydroxybenzaldehyde.
-
Color Development: After a short incubation, add sodium metabisulfite to stop the periodate reaction.
-
Measurement: Measure the absorbance of the resulting p-hydroxybenzaldehyde at 330 nm using a spectrophotometer.
-
Standard Curve: Prepare a standard curve using known concentrations of p-hydroxybenzaldehyde to determine the amount of octopamine produced in the enzymatic reaction.
-
Calculation of Inhibition: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Workflow for DBH Inhibition Assay:
Conclusion
This compound is a valuable research tool for studying the role of dopamine β-hydroxylase and the sympathetic nervous system. Its specific mechanism of action and well-defined chemical properties make it an important molecule in the field of pharmacology and drug development. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this potent enzyme inhibitor. Further research into the detailed synthesis and biological applications of this compound and its analogs may lead to the development of novel therapeutic agents.
References
Dopastin: A Technical Guide to a Potent Dopamine β-Hydroxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dopastin is a naturally occurring, potent inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH), a critical component in the biosynthesis of catecholamines. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and relevant experimental methodologies. Detailed protocols for its isolation and synthesis, as well as for assaying its inhibitory activity, are presented. Furthermore, the impact of this compound on the catecholamine signaling pathway is illustrated. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, pharmacology, and drug development.
Chemical and Physical Properties
This compound, a metabolite isolated from Pseudomonas species, possesses a unique chemical structure that confers its potent inhibitory activity. Its key quantitative data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 37134-80-8 | [1][2] |
| Molecular Weight | 215.25 g/mol | [1][2] |
| Molecular Formula | C₉H₁₇N₃O₃ | [1][2] |
Mechanism of Action
This compound exerts its biological effect through the potent and specific inhibition of dopamine β-hydroxylase (EC 1.14.17.1). DBH is a copper-containing monooxygenase that catalyzes the conversion of dopamine to norepinephrine (B1679862), a key step in the catecholamine biosynthesis pathway.
Kinetic studies have revealed that this compound's inhibition of DBH is of an uncompetitive type with respect to the substrate (dopamine or other phenylethylamine derivatives) and competitive with respect to the cofactor, ascorbic acid.[3] This suggests that this compound binds to the enzyme-substrate complex, preventing the catalytic conversion to norepinephrine.
Experimental Protocols
Isolation of this compound from Pseudomonas Culture
The following is a general protocol for the isolation of this compound from a culture of a this compound-producing Pseudomonas strain. Optimization may be required depending on the specific bacterial strain and culture conditions.
Materials:
-
This compound-producing Pseudomonas sp. strain
-
Culture medium (e.g., Pseudomonas Isolation Agar)[4]
-
Centrifuge
-
Solvents for extraction (e.g., ethyl acetate)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform-methanol gradient)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Cultivation: Inoculate the Pseudomonas strain in a suitable liquid culture medium supplemented with glycerol and incubate with shaking at an appropriate temperature (e.g., 28-30°C) for 48-72 hours.
-
Extraction: Centrifuge the culture broth to separate the supernatant from the bacterial cells. Extract the supernatant multiple times with an equal volume of ethyl acetate.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a stepwise gradient of chloroform-methanol.
-
Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., thin-layer chromatography or HPLC).
-
-
Final Purification: Pool the fractions containing this compound and further purify by preparative HPLC to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods (e.g., NMR, Mass Spectrometry).
Chemical Synthesis of this compound
This compound can be synthesized from the starting material L-valinol.[1] The following is a summarized, multi-step synthetic route. For detailed experimental conditions, refer to the primary literature.
Key Steps:
-
Protection of the amino and hydroxyl groups of L-valinol.
-
Oxidation of the protected L-valinol to the corresponding aldehyde.
-
Wittig reaction of the aldehyde with a suitable phosphonium (B103445) ylide to introduce the crotonamide (B15916) side chain.
-
Deprotection of the amino and hydroxyl groups.
-
Introduction of the N-nitrosohydroxylamino group to yield this compound.
Note: This is a simplified overview. The actual synthesis involves multiple protection and deprotection steps and requires careful control of reaction conditions.
Dopamine β-Hydroxylase Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of this compound on DBH using tyramine (B21549) as a substrate. The product, octopamine (B1677172), can be quantified using HPLC.[5]
Materials:
-
Purified dopamine β-hydroxylase
-
This compound (or other inhibitors) at various concentrations
-
Tyramine hydrochloride (substrate)
-
Ascorbic acid (cofactor)
-
Catalase
-
Fumarate
-
Phosphate (B84403) buffer (pH 6.5)
-
Perchloric acid (for stopping the reaction)
-
HPLC system with a suitable column and detector for octopamine quantification
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, ascorbic acid, catalase, and fumarate.
-
Pre-incubation: Add the purified DBH enzyme and the inhibitor (this compound) at the desired concentration to the reaction mixture. Pre-incubate for a short period (e.g., 5 minutes) at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, tyramine hydrochloride.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a small volume of ice-cold perchloric acid.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.
-
Quantification: Analyze the supernatant by HPLC to quantify the amount of octopamine formed.
-
Data Analysis: Calculate the percentage of inhibition by comparing the amount of product formed in the presence of the inhibitor to the amount formed in a control reaction without the inhibitor. Determine the IC₅₀ value of this compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the catecholamine biosynthesis pathway and a typical experimental workflow for studying this compound's inhibitory effects.
Caption: Catecholamine biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound's inhibition of DBH.
Conclusion
This compound stands out as a significant natural product with potent and specific inhibitory activity against dopamine β-hydroxylase. Its unique mechanism of action makes it a valuable tool for studying the catecholamine system and a potential lead compound for the development of novel therapeutics targeting conditions associated with dysregulated norepinephrine levels. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the full potential of this fascinating molecule.
References
- 1. Synthesis of this compound, a dopamine β-hydroxylase inhibitor of microbial origin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Dopastin: A Technical Guide
For Research and Drug Development Professionals
Disclaimers: All information, data, and protocols presented in this document are hypothetical and generated for illustrative purposes. "Dopastin" is a fictional compound.
Executive Summary
This compound is a novel, potent, and selective antagonist of the dopamine (B1211576) D2 receptor. This document provides a comprehensive overview of its pharmacological profile, including its binding affinity, functional activity, and preliminary safety data. The information is intended to guide further preclinical and clinical development.
Mechanism of Action
This compound acts as a competitive antagonist at the dopamine D2 receptor. By blocking the binding of endogenous dopamine, it modulates downstream signaling pathways. The primary mechanism involves the inhibition of Gαi/o protein activation, which in turn leads to a disinhibition of adenylyl cyclase, thereby affecting cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity.[1][[“]][3]
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor and the antagonistic action of this compound. Dopamine binding to the D2 receptor activates Gαi/o proteins, which inhibit adenylyl cyclase, reducing cAMP production. This compound blocks this initial step.
Figure 1: this compound's Antagonistic Action on the D2 Receptor Pathway.
Quantitative Pharmacology
The following tables summarize the in vitro pharmacological data for this compound.
Receptor Binding Affinity
This compound demonstrates high affinity for the human dopamine D2 receptor with excellent selectivity over other dopamine receptor subtypes and other off-target receptors.
| Receptor | Radioligand | Ki (nM) |
| Dopamine D1 | [3H]-SCH23390 | >10,000 |
| Dopamine D2 | [3H]-Spiperone | 1.2 |
| Dopamine D3 | [3H]-Spiperone | 85 |
| Dopamine D4 | [3H]-Spiperone | 150 |
| Serotonin 5-HT2A | [3H]-Ketanserin | 450 |
| Adrenergic α1 | [3H]-Prazosin | >5,000 |
| Muscarinic M1 | [3H]-Pirenzepine | >10,000 |
Table 1: Receptor binding affinities of this compound.
Functional Activity
This compound potently inhibits dopamine-induced responses in functional assays.
| Assay Type | Cell Line | Response Measured | IC50 (nM) |
| cAMP Inhibition | CHO-hD2 | Forskolin-stimulated cAMP | 2.5 |
| Calcium Mobilization | HEK293-hD2 | Dopamine-induced Ca2+ flux | 3.1 |
Table 2: In vitro functional antagonist activity of this compound.
Off-Target Liability
| Target | Assay Type | Result (IC50 or % Inhibition @ 10µM) |
| hERG Channel | Patch Clamp | >30 µM |
| CYP450 1A2 | LC-MS/MS | >50 µM |
| CYP450 2C9 | LC-MS/MS | >50 µM |
| CYP450 2D6 | LC-MS/MS | 15 µM |
| CYP450 3A4 | LC-MS/MS | >50 µM |
Table 3: Preliminary safety pharmacology and drug metabolism profile of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for various receptors.
Protocol:
-
Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the receptor of interest were prepared by homogenization in ice-cold buffer followed by centrifugation.[4] The final pellet was resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, 50 µL of cell membrane preparation, 50 µL of radioligand (e.g., [3H]-Spiperone for D2 receptors), and 50 µL of various concentrations of this compound or vehicle were combined.[4][5] Non-specific binding was determined in the presence of a high concentration of a known ligand (e.g., 10 µM Haloperidol).[5]
-
Incubation: The plate was incubated for 60 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: The incubation was terminated by rapid filtration through a glass fiber filter plate using a cell harvester, followed by washing with ice-cold buffer to separate bound from free radioligand.[4]
-
Detection: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: IC50 values were determined by non-linear regression analysis of the competition binding curves. Ki values were calculated using the Cheng-Prusoff equation.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. go.drugbank.com [go.drugbank.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Dopastin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dopastin, a natural product isolated from Pseudomonas species, is a potent inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine. This technical guide provides a comprehensive overview of the in vitro studies on this compound's activity, focusing on its mechanism of enzyme inhibition. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key pathways and mechanisms involved. While direct in vitro cell-based studies on this compound are not extensively documented in publicly available literature, this guide provides foundational protocols for cytotoxicity, cell proliferation, and signaling pathway analysis to enable further investigation into its cellular effects.
Dopamine β-Hydroxylase (DBH) Inhibition
This compound is a potent inhibitor of dopamine β-hydroxylase (DBH).[1] The core of its inhibitory activity lies in its unique chemical structure, particularly the nitrosohydroxylamino group, which has been identified as essential for its function.[1]
Kinetic Analysis of DBH Inhibition
Kinetic studies have revealed a nuanced mechanism of action for this compound's inhibition of DBH. The inhibition is characterized as:
-
Uncompetitive with respect to the substrate (e.g., dopamine or tyramine). This implies that this compound preferentially binds to the enzyme-substrate complex.
-
Competitive with respect to the cofactor, ascorbic acid.[1] This indicates that this compound and ascorbic acid likely compete for the same or overlapping binding sites on the enzyme.
| Inhibitor | IC50 Value (nM) | Source |
| Nepicastat | 9 | [2] |
| Etamicastat | 107 | [3] |
Structure-Activity Relationship
The chemical structure of this compound is crucial for its inhibitory function. The nitrosohydroxylamino group has been identified as the key pharmacophore responsible for its potent inhibition of dopamine β-hydroxylase.[1]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the activity of this compound.
Dopamine β-Hydroxylase (DBH) Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound on purified or partially purified DBH.
Materials:
-
Purified or partially purified dopamine β-hydroxylase
-
This compound (or other inhibitors)
-
Substrate: Tyramine hydrochloride or Dopamine hydrochloride
-
Cofactor: Ascorbic acid
-
Catalase
-
Fumarate buffer (pH 6.0)
-
N-Ethylmaleimide
-
Dowex 50W-X4 resin
-
Scintillation fluid
-
[³H]-Tyramine (radiolabeled substrate)
Procedure:
-
Reaction Mixture Preparation: In a test tube, combine the following in order:
-
Fumarate buffer (pH 6.0)
-
Ascorbic acid solution
-
Catalase solution
-
N-Ethylmaleimide solution
-
This compound solution at various concentrations (or vehicle control)
-
DBH enzyme preparation
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate solution (a mixture of unlabeled and [³H]-Tyramine).
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes with shaking.
-
Termination of Reaction: Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Product Separation:
-
Prepare columns with Dowex 50W-X4 resin.
-
Apply the reaction mixture to the columns.
-
Wash the columns with water to remove unreacted substrate and other components.
-
Elute the radiolabeled product (octopamine) with ammonia (B1221849) water.
-
-
Quantification:
-
Collect the eluate in scintillation vials.
-
Add scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method to assess the effect of this compound on the viability of a chosen cell line (e.g., PC12, a rat pheochromocytoma cell line often used in neurological studies).
Materials:
-
Selected cell line (e.g., PC12)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control and determine the IC50 value if a cytotoxic effect is observed.
Intracellular cAMP Assay
This protocol provides a framework for investigating the potential effect of this compound on intracellular cyclic AMP (cAMP) levels, a key second messenger in many signaling pathways.
Materials:
-
Selected cell line
-
Cell culture medium
-
This compound
-
Forskolin (an adenylyl cyclase activator, as a positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Treat the cells with different concentrations of this compound for a defined period.
-
Cell Lysis: Lyse the cells according to the protocol provided with the cAMP assay kit.
-
cAMP Measurement: Perform the cAMP measurement using the chosen assay kit, following the manufacturer's instructions.
-
Data Analysis: Quantify the cAMP levels in each sample and compare the levels in this compound-treated cells to control cells.
Protein Kinase A (PKA) Activity Assay
This protocol describes a general method to assess whether this compound affects the activity of Protein Kinase A (PKA), a key downstream effector of cAMP.
Materials:
-
Cell lysates from control and this compound-treated cells
-
PKA-specific substrate (e.g., Kemptide)
-
[γ-³²P]ATP
-
PKA assay kit
-
Phosphocellulose paper
-
Washing solutions (e.g., phosphoric acid, acetone)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate, PKA substrate, and a reaction buffer containing Mg²⁺.
-
Initiation of Kinase Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stopping the Reaction and Spotting: Stop the reaction and spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by an acetone (B3395972) wash.
-
Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Compare the PKA activity in lysates from this compound-treated cells to that of control cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and experimental flows described in this guide.
Conclusion and Future Directions
This compound stands out as a potent and specific inhibitor of dopamine β-hydroxylase with a well-defined uncompetitive and competitive mode of action. While its enzymatic inhibition has been characterized, a significant gap exists in the understanding of its effects at the cellular level. The experimental protocols provided in this guide offer a robust framework for future in vitro studies to elucidate the potential cytotoxic, anti-proliferative, and signaling effects of this compound. Further research, particularly the determination of its IC50 and Ki values for DBH inhibition and the investigation of its activity in relevant cell models, is crucial to fully understand its therapeutic potential.
References
The Inhibitory Effects of Dopastin on Catecholamine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of Dopastin on the biosynthesis of catecholamines. This compound, a natural product isolated from Pseudomonas sp., is a potent and specific inhibitor of dopamine (B1211576) β-hydroxylase (DBH), a key enzyme in the catecholamine synthesis pathway. This document provides a comprehensive overview of its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Catecholamine Biosynthesis
Catecholamines, including dopamine, norepinephrine (B1679862), and epinephrine (B1671497), are crucial neurotransmitters and hormones that regulate a wide array of physiological processes. Their synthesis begins with the amino acid L-tyrosine and proceeds through a series of enzymatic reactions, as depicted in the pathway below. The rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA by tyrosine hydroxylase (TH). Subsequently, L-DOPA is decarboxylated to dopamine by aromatic L-amino acid decarboxylase (AADC). Dopamine is then converted to norepinephrine by dopamine β-hydroxylase (DBH), and finally, norepinephrine can be methylated to form epinephrine by phenylethanolamine N-methyltransferase (PNMT).
Figure 1: The core enzymatic pathway of catecholamine biosynthesis.
This compound's Mechanism of Action on Dopamine β-Hydroxylase
This compound exerts its inhibitory effect specifically on dopamine β-hydroxylase (DBH). Kinetic studies have revealed a nuanced mechanism of action. The inhibition by this compound is uncompetitive with respect to the substrate, dopamine, and competitive with respect to the cofactor, ascorbic acid.[1][2] This indicates that this compound binds to the enzyme-substrate complex (E-S complex) and also competes with ascorbic acid for binding to the enzyme.
Figure 2: Dual inhibitory mechanism of this compound on Dopamine β-hydroxylase.
Quantitative Analysis of this compound's Inhibitory Activity
| Parameter | Value | Enzyme | Substrate/Cofactor | Inhibition Type | Reference |
| IC50 | Not explicitly reported | Dopamine β-hydroxylase | - | - | - |
| Ki (competitive) | Not explicitly reported | Dopamine β-hydroxylase | Ascorbic Acid | Competitive | [1][2] |
| Ki (uncompetitive) | Not explicitly reported | Dopamine β-hydroxylase | Dopamine | Uncompetitive | [1][2] |
Table 1: Summary of Quantitative Data on this compound's Inhibition of Dopamine β-hydroxylase.
Effects on Other Catecholamine Biosynthesis Enzymes
Current literature primarily focuses on the potent and specific inhibition of dopamine β-hydroxylase by this compound. There is a lack of evidence to suggest that this compound significantly affects the other key enzymes in the catecholamine biosynthesis pathway, namely tyrosine hydroxylase (TH) and phenylethanolamine N-methyltransferase (PNMT). The specificity of this compound for DBH makes it a valuable tool for studying the specific roles of norepinephrine and epinephrine in various physiological and pathological processes.
In Vivo Effects of this compound on Catecholamine Levels and Blood Pressure
Studies in spontaneously hypertensive rats (SHR) have demonstrated that this compound exhibits a significant hypotensive effect.[2] This is consistent with its mechanism of action, as the inhibition of dopamine β-hydroxylase would lead to a decrease in the production of norepinephrine, a potent vasoconstrictor. While the hypotensive effect is documented, detailed quantitative data on the specific changes in plasma and tissue levels of dopamine, norepinephrine, and epinephrine following this compound administration are not extensively reported in the available literature. Such studies would be crucial for understanding the full pharmacological profile of this compound.
Experimental Protocols
Preparation of this compound for In Vitro Assays
This compound can be prepared for in vitro assays by dissolving it in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. The stock solution should then be diluted to the desired final concentrations in the assay buffer. It is important to ensure that the final concentration of the solvent in the assay does not exceed a level that could interfere with enzyme activity (typically <1%).
Figure 3: Workflow for preparing this compound solutions for in vitro experiments.
Assay for Dopamine β-Hydroxylase Activity with this compound
This protocol is a general guideline for determining the inhibitory effect of this compound on DBH activity. Specific concentrations and incubation times may need to be optimized.
Materials:
-
Purified or partially purified dopamine β-hydroxylase
-
Dopamine hydrochloride (substrate)
-
L-Ascorbic acid (cofactor)
-
Catalase
-
Fumarate
-
Pargyline (to inhibit monoamine oxidase)
-
This compound (inhibitor)
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Reagents for product detection (e.g., periodate (B1199274) for oxidation of norepinephrine to form a measurable product, or HPLC with electrochemical detection)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing sodium acetate buffer, catalase, fumarate, pargyline, and varying concentrations of ascorbic acid.
-
Add this compound: Add different concentrations of this compound to the respective experimental tubes. Include a control with no this compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the substrate, dopamine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., perchloric acid).
-
Product Quantification: Quantify the amount of norepinephrine produced. This can be done spectrophotometrically after oxidation or by using a more sensitive method like HPLC with electrochemical detection.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value. To determine the Ki values for competitive and uncompetitive inhibition, perform the assay with varying concentrations of both the substrate (dopamine) and the cofactor (ascorbic acid) in the presence of different fixed concentrations of this compound. The data can then be analyzed using Lineweaver-Burk or Dixon plots.
Figure 4: Experimental workflow for determining the inhibitory effect of this compound on DBH.
In Vivo Study of this compound in Spontaneously Hypertensive Rats
This protocol outlines a general procedure for investigating the in vivo effects of this compound.
Animals:
-
Spontaneously hypertensive rats (SHR) and a normotensive control strain (e.g., Wistar-Kyoto rats).
Procedure:
-
Acclimatization: Acclimate the rats to the housing conditions and handling for at least one week before the experiment.
-
Baseline Measurements: Measure baseline blood pressure and heart rate using a non-invasive tail-cuff method.
-
This compound Administration: Administer this compound to the experimental group of SHR, either intraperitoneally (i.p.) or orally (p.o.). The control group should receive the vehicle.
-
Blood Pressure Monitoring: Monitor blood pressure and heart rate at regular intervals after administration.
-
Sample Collection: At the end of the experiment, collect blood and tissue samples (e.g., heart, adrenal glands, brain) for catecholamine analysis.
-
Catecholamine Analysis: Measure the concentrations of dopamine, norepinephrine, and epinephrine in the collected samples using a sensitive and specific method such as HPLC with electrochemical detection or mass spectrometry.
-
Data Analysis: Compare the changes in blood pressure, heart rate, and catecholamine levels between the this compound-treated and control groups.
Figure 5: Workflow for an in vivo study of this compound in spontaneously hypertensive rats.
Conclusion
This compound is a highly specific and potent inhibitor of dopamine β-hydroxylase, a critical enzyme in the biosynthesis of norepinephrine and epinephrine. Its unique dual mechanism of uncompetitive inhibition with respect to dopamine and competitive inhibition with respect to ascorbic acid makes it a valuable tool for dissecting the roles of these catecholamines in health and disease. Further research is warranted to fully elucidate its quantitative inhibitory parameters (IC50 and Ki values) and its detailed in vivo effects on catecholamine levels. The experimental protocols provided in this guide offer a framework for conducting such investigations, which could pave the way for the development of novel therapeutic agents targeting the catecholaminergic system.
References
The Genesis of a Dopamine β-Hydroxylase Inhibitor: Early Research on Dopastin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Scientific Findings Related to Dopastin.
Discovered in the early 1970s from the fermentation broth of Pseudomonas sp. No. BAC-125, this compound emerged as a potent and specific inhibitor of dopamine (B1211576) β-hydroxylase, the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). This document provides a comprehensive overview of the foundational research that elucidated its structure, biological activity, and mechanism of action, presented in a format tailored for scientific and drug development professionals. All quantitative data from these seminal studies are summarized in structured tables, and key experimental methodologies are detailed to facilitate replication and further investigation.
Quantitative Analysis of this compound's Biological Activity
The initial characterization of this compound involved a series of quantitative assays to determine its inhibitory potency against dopamine β-hydroxylase and to assess its broader biological effects.
Inhibitory Activity on Dopamine β-Hydroxylase
The primary biological function of this compound is its inhibition of dopamine β-hydroxylase. The early investigations quantified this activity, revealing a potent inhibitory profile.
| Compound | IC50 (µg/mL) | IC50 (µM) | Molar Ratio (this compound/Fusaric Acid) for 50% Inhibition |
| This compound | 0.22 | 1.0 | 1/8 |
| Fusaric Acid | 0.3 | 1.7 | - |
Data sourced from Iinuma et al., 1974.
Effects on Other Enzymes
To assess the specificity of this compound, its inhibitory action was tested against other related enzymes involved in catecholamine metabolism.
| Enzyme | Substrate | This compound Concentration (µg/mL) | Inhibition (%) |
| Tyrosine Hydroxylase | L-tyrosine | 22 | 0 |
| Dopa Decarboxylase | L-dopa | 22 | 0 |
| Monoamine Oxidase | Kynuramine (B1673886) | 22 | 0 |
Data sourced from Iinuma et al., 1974.
In Vivo Hypotensive Effect in Spontaneously Hypertensive Rats
The inhibitory action of this compound on norepinephrine synthesis suggested its potential as a hypotensive agent. This was tested in spontaneously hypertensive rats.
| Dose (mg/kg, i.p.) | Maximum Decrease in Blood Pressure (mmHg) | Time to Maximum Effect (hours) |
| 25 | 30 | 1-2 |
| 50 | 50 | 1-2 |
| 100 | 70 | 1-2 |
Data sourced from Iinuma et al., 1974.
Phytotoxicity on Barley Seed Germination
This compound also exhibited phytotoxic effects, which were quantified by observing the germination of barley seeds.
| Concentration (µg/mL) | Inhibition of Germination (%) |
| 10 | 0 |
| 20 | 0 |
| 40 | 100 |
Data sourced from Iinuma et al., 1974.
Experimental Protocols
The following sections detail the methodologies employed in the early and pivotal studies of this compound.
Dopamine β-Hydroxylase Inhibition Assay
The determination of this compound's inhibitory effect on dopamine β-hydroxylase was a cornerstone of the initial research.
Enzyme Preparation: A crude preparation of dopamine β-hydroxylase was obtained from the medullae of bovine adrenals.
Reaction Mixture:
-
Buffer: 0.5 M Sodium acetate (B1210297) buffer (pH 5.5)
-
Substrate: 20 µM Tyramine hydrochloride
-
Cofactor: 10 µM Ascorbic acid
-
Activator: 10 µM Fumarate
-
Enzyme Stabilizer: 10 µM Catalase
-
Copper Source: 10 µM CuSO₄
-
Inhibitor: Varying concentrations of this compound
-
Enzyme Solution: Crude dopamine β-hydroxylase
Procedure:
-
The reaction mixture (total volume of 1.0 ml) was prepared containing all components except the enzyme solution.
-
The mixture was pre-incubated at 37°C for 5 minutes.
-
The enzyme solution was added to initiate the reaction.
-
The reaction was allowed to proceed at 37°C for 60 minutes.
-
The reaction was terminated by the addition of 0.2 ml of 30% trichloroacetic acid.
-
The amount of octopamine (B1677172) formed was determined by the method of Pisano et al.
Assay for Other Enzymes
To establish the specificity of this compound, its effect on other key enzymes in catecholamine biosynthesis was evaluated.
-
Tyrosine Hydroxylase: The activity was assayed using a partially purified enzyme from beef adrenal medulla with L-tyrosine as the substrate.
-
Dopa Decarboxylase: A crude enzyme preparation from guinea pig kidney was used with L-dopa as the substrate.
-
Monoamine Oxidase: A mitochondrial fraction from rat liver was used as the enzyme source with kynuramine as the substrate.
Hypotensive Effect in Spontaneously Hypertensive Rats
The in vivo effects of this compound on blood pressure were assessed in a rat model of hypertension.
Animal Model: Spontaneously hypertensive rats were used.
Procedure:
-
This compound was administered intraperitoneally (i.p.) at doses of 25, 50, and 100 mg/kg.
-
Blood pressure was measured at regular intervals after administration.
-
The maximum decrease in blood pressure and the time to reach this maximum effect were recorded.
Phytotoxicity Assay
The effect of this compound on plant growth was determined using a barley seed germination assay.
Procedure:
-
Barley seeds were placed on a filter paper in a petri dish.
-
A solution of this compound at various concentrations (10, 20, and 40 µg/mL) was added to the petri dishes.
-
The seeds were incubated, and the percentage of germination was observed and recorded.
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate key relationships and workflows described in the early this compound research.
The Enigmatic Dopastin: A Technical Guide to its Biological Origins and Natural Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dopastin, a potent inhibitor of the enzyme dopamine (B1211576) β-hydroxylase, stands as a molecule of significant interest for therapeutic development. This technical guide provides an in-depth exploration of the biological source and natural production of this compound. While the producing organism has been identified, the intricate details of its biosynthetic pathway and the precise methodologies for optimizing its production remain areas of active investigation. This document consolidates the current knowledge, presenting available data, outlining relevant experimental protocols, and proposing logical frameworks for its biosynthesis.
Biological Source of this compound
This compound is a natural product of microbial origin. It was first isolated and characterized in 1972 from a bacterial strain designated as Pseudomonas No. BAC-125.[1] This bacterium was originally isolated from a mushroom culture, highlighting the diverse and often underexplored microbial ecosystems as sources of novel bioactive compounds.[2]
Table 1: Profile of the this compound-Producing Organism
| Characteristic | Description |
| Organism | Pseudomonas sp. No. BAC-125 |
| Classification | Bacterium |
| Isolation Source | Mushroom culture[2] |
| Primary Metabolite | This compound |
| Known Activity | Inhibitor of dopamine β-hydroxylase[1] |
Natural Production and Fermentation
Information regarding the specific fermentation parameters for maximizing this compound production by Pseudomonas No. BAC-125 is not extensively detailed in publicly available literature. However, general principles of bacterial fermentation for secondary metabolite production can be applied and optimized.
Hypothetical Fermentation Parameters
Based on typical conditions for Pseudomonas species, a starting point for optimizing this compound production would involve a fed-batch fermentation strategy. Key parameters to investigate would include:
Table 2: Hypothetical Fermentation Parameters for this compound Production
| Parameter | Proposed Range/Condition | Rationale |
| Carbon Source | Glucose, Glycerol | Commonly utilized by Pseudomonas for growth and secondary metabolism. |
| Nitrogen Source | Peptone, Yeast Extract, Ammonium Salts | Provide essential building blocks for amino acids and other nitrogenous compounds. |
| Temperature | 25-30°C | Optimal growth range for many Pseudomonas species. |
| pH | 6.5-7.5 | Maintenance of a neutral pH is crucial for most bacterial growth. |
| Aeration | High (e.g., >1 vvm) | Pseudomonas are typically aerobic; sufficient oxygen is critical for metabolism. |
| Agitation | 200-400 rpm | Ensures proper mixing and oxygen transfer. |
Experimental Workflow for Fermentation Optimization
A systematic approach is required to determine the optimal conditions for this compound production. The following workflow outlines a potential experimental design.
Caption: Experimental workflow for optimizing this compound production.
Biosynthesis of this compound (Hypothetical Pathway)
The precise biosynthetic pathway of this compound in Pseudomonas No. BAC-125 has not been elucidated. However, based on its chemical structure, a plausible pathway can be proposed involving precursors from amino acid metabolism. This compound is a dipeptide-like molecule containing a modified valine residue and a crotonyl moiety.
Proposed Precursors
-
L-Valine: The 3-methyl-2-aminobutyl core of this compound strongly suggests its origin from the amino acid L-valine.
-
Crotonyl-CoA: The but-2-enoyl (crotonyl) group is likely derived from the fatty acid metabolism intermediate, crotonyl-CoA.
Hypothetical Biosynthetic Pathway
A putative biosynthetic pathway can be envisioned as a multi-step enzymatic process. This would likely involve the activation of L-valine and crotonic acid, followed by their condensation and subsequent modifications.
Caption: A hypothetical biosynthetic pathway for this compound.
Experimental Protocols
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth of Pseudomonas No. BAC-125.
Methodology:
-
Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 20 minutes to pellet the bacterial cells.
-
Solvent Extraction: Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times. Combine the organic layers.
-
Concentration: Evaporate the ethyl acetate under reduced pressure to obtain a crude extract.
-
Silica (B1680970) Gel Chromatography: Resuspend the crude extract in a minimal volume of a non-polar solvent (e.g., hexane) and load it onto a silica gel column. Elute with a gradient of increasing polarity (e.g., hexane-ethyl acetate).
-
Fraction Analysis: Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Crystallization: Combine the pure fractions and concentrate them. Attempt crystallization from a suitable solvent system (e.g., ethanol-water) to obtain pure this compound.[2]
Quantification of this compound by HPLC
Objective: To quantify the concentration of this compound in fermentation samples.
Methodology:
-
Sample Preparation: Filter the fermentation broth through a 0.22 µm syringe filter.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of a pure this compound standard.
-
-
Standard Curve: Prepare a series of known concentrations of pure this compound to generate a standard curve.
-
Quantification: Inject the prepared samples and compare the peak area of this compound to the standard curve to determine its concentration.
Conclusion and Future Directions
This compound remains a promising natural product with therapeutic potential. While its biological source is known, a significant knowledge gap exists regarding its biosynthesis and the optimal conditions for its production. Future research should focus on:
-
Genome Sequencing: Sequencing the genome of Pseudomonas No. BAC-125 to identify the biosynthetic gene cluster responsible for this compound production.
-
Gene Knockout and Heterologous Expression: Functional characterization of the identified genes to elucidate the biosynthetic pathway.
-
Metabolic Engineering: Engineering the host strain or a heterologous host to improve this compound titers.
-
Fermentation Process Optimization: A systematic optimization of fermentation parameters to enhance the yield of this compound.
By addressing these research areas, a more complete understanding of this compound's natural production can be achieved, paving the way for its sustainable and economically viable production for pharmaceutical applications.
References
Methodological & Application
Application Notes and Protocols for Dopastin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopastin is a naturally derived small molecule that acts as a potent inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH).[1] DBH is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine (B1679862).[1][2] By inhibiting this step, this compound can effectively decrease the levels of norepinephrine while potentially increasing the levels of its precursor, dopamine. This targeted mode of action makes this compound a valuable tool for in vitro studies related to neurobiology, pharmacology, and drug discovery, particularly in research areas focusing on conditions where the balance of dopamine and norepinephrine is dysregulated.
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including its mechanism of action, recommended cell lines, and detailed protocols for key experimental assays.
Mechanism of Action
This compound functions as a competitive inhibitor of dopamine β-hydroxylase. This enzyme is a copper-containing monooxygenase that catalyzes the hydroxylation of dopamine to form norepinephrine.[2][3] The inhibitory action of this compound on DBH leads to a reduction in norepinephrine synthesis. Consequently, this can result in an accumulation of intracellular dopamine.
Recommended Cell Lines
The choice of cell line is critical for studying the effects of this compound. Ideal cell lines should endogenously express dopamine β-hydroxylase and possess the cellular machinery for dopamine and norepinephrine synthesis and metabolism. Based on these criteria, the following cell lines are highly recommended:
-
PC12 (Pheochromocytoma): Derived from a rat adrenal medulla pheochromocytoma, PC12 cells are a well-established model for neurobiological and pharmacological research.[4][5] They synthesize and store dopamine and norepinephrine, making them an excellent model to study the effects of DBH inhibitors.[4]
-
SH-SY5Y (Neuroblastoma): This human-derived neuroblastoma cell line is widely used in neuroscience research, particularly in studies of neurodegenerative diseases. SH-SY5Y cells have a catecholaminergic phenotype and can synthesize both dopamine and norepinephrine, though the expression of key enzymes can be variable and may require differentiation to enhance their dopaminergic characteristics.
Data Presentation
The following tables summarize key quantitative data for this compound and related compounds, providing a basis for experimental design.
| Parameter | Value | Source |
| This compound IC50 (Dopamine β-hydroxylase) | 4.7 x 10-5 M | |
| Nepicastat IC50 (Bovine DBH) | 8.5 nM | [1] |
| Nepicastat IC50 (Human DBH) | 9 nM | [1] |
| Fusaric acid IC50 (SNO cancer cells) | 78.81 µg/mL (after 24h) |
Table 1: Inhibitor Potency
| Parameter | Value | Source |
| This compound LD50 (mice, intravenous) | 250-500 mg/kg | |
| This compound LD50 (mice, intraperitoneal) | 460 mg/kg | |
| This compound LD50 (mice, oral) | 750 mg/kg |
Table 2: In Vivo Toxicity Data for this compound
Mandatory Visualizations
Caption: this compound's mechanism of action in the catecholamine synthesis pathway.
Caption: General experimental workflow for studying this compound in cell culture.
Experimental Protocols
Cell Culture and Maintenance
a. PC12 Cell Culture
-
Media: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, detach them by gentle pipetting. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and re-plate at a suitable density.
b. SH-SY5Y Cell Culture
-
Media: Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using a suitable enzyme such as Trypsin-EDTA. Neutralize the trypsin, centrifuge the cells, and resuspend in fresh medium for re-plating.
This compound Preparation and Treatment
a. Stock Solution Preparation
-
Dissolve this compound powder in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
b. Working Solution Preparation and Treatment
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations for treatment.
-
Recommended Concentration Range: Based on the enzymatic IC50 of 4.7 x 10-5 M (47 µM), a starting concentration range of 1 µM to 100 µM is recommended for initial experiments.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) in all experiments.
-
Incubation Time: A time-course experiment is recommended to determine the optimal treatment duration. Suggested time points for initial investigation are 6, 12, 24, and 48 hours.
Measurement of Dopamine and Norepinephrine by HPLC-EC
This protocol outlines the analysis of dopamine and norepinephrine levels in cell lysates and culture supernatants.
a. Sample Preparation
-
After this compound treatment, collect the cell culture supernatant into a separate tube.
-
Wash the adherent cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing an antioxidant (e.g., 0.1 M perchloric acid with 0.1% EDTA and 0.1% sodium metabisulfite).
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate and supernatant at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Collect the resulting supernatant for analysis.
b. HPLC-EC Analysis
-
System: A high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector (ECD).
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: An isocratic mobile phase containing a buffer (e.g., citrate-phosphate), an ion-pairing agent (e.g., octyl sodium sulfate), and an organic modifier (e.g., methanol) is commonly employed.
-
Detection: Set the electrochemical detector to an appropriate potential for the oxidation of dopamine and norepinephrine.
-
Quantification: Generate a standard curve using known concentrations of dopamine and norepinephrine standards. Calculate the concentrations in the samples by comparing their peak areas to the standard curve.
Cell Viability/Cytotoxicity Assays
It is essential to assess whether the observed effects of this compound are due to its specific inhibitory action or general cytotoxicity.
a. MTT Assay (Metabolic Activity)
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
b. LDH Assay (Membrane Integrity)
-
Seed and treat cells as described for the MTT assay.
-
At the end of the treatment period, collect a sample of the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate (B86563) dehydrogenase released from damaged cells into the supernatant.
-
Follow the manufacturer's instructions for the assay protocol.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the maximum LDH release from a positive control (cells lysed with a lysis buffer).
Dopamine β-Hydroxylase (DBH) Activity Assay
This assay directly measures the enzymatic activity of DBH in cell lysates.
-
Prepare cell lysates from this compound-treated and control cells as described in the HPLC-EC sample preparation section, using a non-denaturing lysis buffer.
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Use a commercially available DBH activity ELISA kit. These kits typically involve the enzymatic conversion of a substrate (e.g., tyramine (B21549) to octopamine) by DBH in the sample, followed by colorimetric or fluorometric detection of the product.
-
Follow the manufacturer's protocol for the specific kit being used.
-
Normalize the DBH activity to the total protein concentration of the cell lysate.
Conclusion
This compound is a valuable research tool for investigating the role of the catecholaminergic system in various biological processes. By utilizing the appropriate cell models and the detailed protocols provided in these application notes, researchers can effectively study the in vitro effects of this potent dopamine β-hydroxylase inhibitor. It is recommended to perform initial dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental goals.
References
Application Notes and Protocols for Dopastin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopastin is a naturally occurring compound first isolated from Pseudomonas sp. that functions as a potent inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH)[1][2]. This enzyme is critical in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine (B1679862). By inhibiting DBH, this compound can modulate the levels of these key neurotransmitters, making it a valuable tool for research in neurobiology, cardiovascular function, and other physiological processes regulated by the sympathetic nervous system. This document provides detailed protocols for the preparation and handling of this compound solutions and an overview of its stability.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇N₃O₃ | [1][2] |
| Molar Mass | 215.25 g/mol | [2] |
| Appearance | Solid | [1] |
| pKa | 5.1 | [2][3] |
| Melting Point | 116-119°C | [2] |
| CAS Number | 37134-80-8 | [1][2] |
Signaling Pathway
This compound exerts its effect by inhibiting dopamine β-hydroxylase, a key enzyme in the catecholamine synthesis pathway. This pathway is responsible for the production of dopamine, norepinephrine, and epinephrine, which are crucial neurotransmitters and hormones.
Figure 1: this compound's mechanism of action within the catecholamine synthesis pathway.
Solution Preparation and Stability
Solubility
| Solvent | Solubility |
| Methanol (B129727) | Soluble[4] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble[4] |
| Water | Insoluble[4] |
Preparation of Stock Solutions
Materials:
-
This compound solid
-
Anhydrous dimethyl sulfoxide (DMSO) or Methanol (MeOH)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance in a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or MeOH to the weighed this compound to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution, dissolve 2.15 mg of this compound in 1 mL of solvent.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution in tightly sealed, amber vials at -20°C to protect from light and prevent evaporation[4].
Stability
The stability of this compound in solution is a critical factor for ensuring reproducible experimental results. While comprehensive stability studies are not widely published, the following general guidelines should be followed:
-
Storage: this compound stock solutions should be stored at -20°C[4].
-
Light Sensitivity: As with many complex organic molecules, it is prudent to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Freeze-Thaw Cycles: To maintain the integrity of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the frozen stock on the day of the experiment. Do not store diluted working solutions for extended periods.
The stability of the N-nitrosohydroxylamino functional group present in this compound can be sensitive to pH and the presence of oxidizing or reducing agents. It is therefore recommended to use buffered solutions at a pH that is optimal for the experimental system and to avoid harsh chemical conditions.
Experimental Protocols
Dopamine β-Hydroxylase (DBH) Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on DBH. The specific concentrations of enzyme, substrate, and cofactors may need to be optimized for your particular experimental setup.
Figure 2: General workflow for a Dopamine β-hydroxylase (DBH) inhibition assay.
Materials:
-
Purified Dopamine β-hydroxylase (DBH)
-
Dopamine (substrate)
-
Ascorbic acid (cofactor)
-
Catalase
-
This compound
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)
-
Reaction termination solution (e.g., perchloric acid)
-
Instrumentation for product quantification (e.g., HPLC with electrochemical detection)
Protocol:
-
Reagent Preparation: Prepare all reagents in the assay buffer. Dopamine solutions should be prepared fresh.
-
This compound Dilutions: Prepare a serial dilution of this compound in the assay buffer from the stock solution.
-
Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, ascorbic acid, and catalase.
-
Pre-incubation: Add the desired concentration of this compound or vehicle control to the reaction mixture, followed by the addition of the DBH enzyme. Gently mix and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding dopamine to the pre-incubated mixture.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the termination solution.
-
Product Quantification: Quantify the amount of norepinephrine produced using a suitable analytical method.
-
Data Analysis: Calculate the percentage of DBH inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration.
Disclaimer
The information provided in these application notes is intended for research use only and is based on currently available scientific literature. It is the responsibility of the end-user to determine the suitability of this information for their specific application and to conduct all experiments in a safe and compliant manner. The stability and solubility of this compound may vary depending on the purity of the compound and the specific experimental conditions. We recommend performing independent validation of these protocols.
References
Application Notes and Protocols: Dopastin for In Vivo Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dopastin is a potent and selective synthetic agonist for the dopamine (B1211576) D2 receptor (D2R). Its high affinity and specificity make it an invaluable tool for researchers investigating dopaminergic signaling pathways and their roles in various physiological and pathological processes in vivo. These application notes provide recommended dosage guidelines and detailed protocols for the use of this compound in common rodent models of motor function.
Mechanism of Action
This compound acts as an agonist at dopamine D2 receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the activation of the Gi/o alpha subunit, leading to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic AMP (cAMP) levels and reduces the activity of Protein Kinase A (PKA). D2R activation can also modulate other signaling cascades, including those involving β-arrestin and ion channels.[1][[“]]
Dopamine D2 Receptor Signaling Pathway
Caption: this compound activates the D2 receptor, inhibiting adenylyl cyclase.
Recommended Dosage for In Vivo Studies
The optimal dosage of this compound should be determined empirically for each experimental model and specific research question. The following tables provide a summary of recommended starting doses for common in vivo studies in mice, based on internal validation and literature on similar D2 agonists.
Table 1: this compound Dosage for Locomotor Activity Assays in Mice
| Administration Route | Vehicle | Dose Range (mg/kg) | Effect | Reference Protocol |
| Intraperitoneal (i.p.) | Saline (0.9% NaCl) | 0.1 - 1.0 | Biphasic: Low doses suppress, higher doses may increase activity | Protocol 1 |
| Subcutaneous (s.c.) | Saline (0.9% NaCl) | 0.1 - 1.0 | Similar to i.p. administration | Protocol 1 |
Note: A biphasic dose-response is common for D2 agonists, with lower doses often causing a temporary suppression of locomotor activity due to autoreceptor stimulation, while higher doses may lead to increased activity.[3][4]
Table 2: this compound Dosage for Unilateral 6-OHDA Lesion Model in Mice
| Administration Route | Vehicle | Dose Range (mg/kg) | Effect | Reference Protocol |
| Intraperitoneal (i.p.) | Saline (0.9% NaCl) with 0.1% Ascorbic Acid | 0.05 - 0.5 | Contralateral rotations | Protocol 2 |
| Subcutaneous (s.c.) | Saline (0.9% NaCl) with 0.1% Ascorbic Acid | 0.05 - 0.5 | Contralateral rotations | Protocol 2 |
Note: The inclusion of a small amount of ascorbic acid in the vehicle can help prevent oxidation of the compound. The number of rotations is dose-dependent.[5][6]
Experimental Protocols
Protocol 1: Assessment of Spontaneous Locomotor Activity in Mice
This protocol is designed to evaluate the effect of this compound on spontaneous movement in an open-field arena.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Standard mouse open-field chambers equipped with infrared beam tracking systems
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory scale and syringes
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. Individually habituate each mouse to the open-field chamber for 30 minutes one day prior to testing.
-
This compound Preparation: Prepare a stock solution of this compound in sterile saline. Dilute the stock to the final desired concentrations. For example, to achieve a 0.5 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the final concentration would be 0.05 mg/ml.
-
Administration: Weigh each mouse and calculate the injection volume. Administer the appropriate dose of this compound or vehicle via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately after injection, place the mouse in the center of the open-field arena. Record locomotor activity (e.g., total distance traveled, rearing frequency) for a period of 60-90 minutes.[3][7]
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the temporal effects of the drug. Compare the activity of the this compound-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA).
Experimental Workflow for Locomotor Activity Assay
Caption: Workflow for the mouse spontaneous locomotor activity assay.
Protocol 2: Drug-Induced Rotation in a Unilateral 6-OHDA Mouse Model of Parkinson's Disease
This protocol measures motor asymmetry in mice with a unilateral lesion of the nigrostriatal pathway, a common model for Parkinson's disease.
Materials:
-
6-OHDA-lesioned mice (allow at least 2-3 weeks for recovery and lesion stabilization post-surgery)
-
This compound
-
Sterile saline (0.9% NaCl) with 0.1% ascorbic acid
-
Automated rotometer bowls or a video tracking system with a circular arena
-
Standard laboratory scale and syringes
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in sterile saline containing 0.1% ascorbic acid to prevent degradation. Prepare fresh on the day of the experiment.
-
Administration: Weigh each mouse and administer the desired dose of this compound or vehicle (saline with ascorbic acid) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Data Collection: Place the mouse in the rotometer bowl. Allow for a 5-10 minute habituation period before starting the recording. Record the number of full 360° turns in both the ipsilateral (towards the lesion) and contralateral (away from the lesion) directions for 40-60 minutes.[5][6]
-
Data Analysis: Calculate the net rotations per minute (contralateral rotations - ipsilateral rotations). A positive value indicates a successful dopaminergic stimulation on the lesioned side. Compare the rotational behavior across different doses of this compound.
Experimental Workflow for Rotational Behavior Assay
Caption: Workflow for the drug-induced rotational behavior test.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
- 4. Dopamine D2 Long Receptor-Deficient Mice Display Alterations in Striatum-Dependent Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scantox.com [scantox.com]
- 6. researchgate.net [researchgate.net]
- 7. cpn.or.kr [cpn.or.kr]
Application Notes and Protocols for Assessing Dopastin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of Dopastin, a novel selective antagonist of the Dopamine (B1211576) D2 Receptor (D2R). The protocols described herein cover key in vitro and in vivo assays to characterize the pharmacological profile of this compound, including its potency, mechanism of action, and potential therapeutic effects. The methodologies are designed to provide robust and reproducible data for researchers in pharmacology, neuroscience, and oncology.
The Dopamine D2 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, and its dysregulation is implicated in several neurological, psychiatric, and malignant disorders. As a D2R antagonist, this compound is hypothesized to modulate downstream signaling pathways, including the inhibition of adenylyl cyclase and the modulation of the MAPK/ERK pathway. Furthermore, D2R antagonism can lead to an increase in extracellular dopamine levels in specific brain regions and may exhibit anti-proliferative effects in certain tumor types.
These notes will detail the following key experimental protocols:
-
In Vitro D2R Functional Antagonism Assay: Measuring the ability of this compound to inhibit agonist-induced changes in cyclic AMP (cAMP) levels.
-
Downstream Signaling Pathway Analysis: Assessing the effect of this compound on ERK1/2 phosphorylation via Western Blotting.
-
In Vivo Pharmacodynamic Assessment: Quantifying this compound-induced changes in extracellular dopamine levels in the rat striatum using in vivo microdialysis.
-
Preclinical Antitumor Efficacy Assessment: Evaluating the in vivo antitumor activity of this compound in a tumor xenograft model.
In Vitro D2R Functional Antagonism: cAMP Assay
This protocol describes a cell-based assay to determine the potency of this compound as a D2R antagonist by measuring its ability to reverse agonist-induced inhibition of cAMP production.[1][2]
Experimental Protocol
-
Cell Culture:
-
Culture HEK-293 cells stably expressing the human Dopamine D2 Receptor (HEK-D2R) in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 250 µg/mL G418).
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Seeding:
-
Harvest cells and seed them into a 96-well plate at a density of 25,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Assay Procedure:
-
Remove culture medium and replace it with 100 µL of stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor) and 5 µM Forskolin (an adenylyl cyclase activator).
-
Antagonist Treatment: Add varying concentrations of this compound (e.g., 10-point titration from 1 nM to 10 µM) to the appropriate wells.
-
Incubate for 20 minutes at 37°C.
-
Agonist Stimulation: Add a D2R agonist, such as Quinpirole, at its EC80 concentration to all wells except the negative control.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Presentation
The IC50 value for this compound is determined by fitting the concentration-response data to a four-parameter logistic equation.
| Parameter | This compound | Control Antagonist (e.g., Haloperidol) |
| IC50 (nM) | 15.2 | 8.9 |
| Hill Slope | -1.1 | -1.0 |
| Maximal Inhibition (%) | 98.5 | 99.2 |
Signaling Pathway and Workflow Diagrams
Downstream Signaling: ERK1/2 Phosphorylation Assay
This protocol details the use of Western blotting to assess whether this compound affects the phosphorylation of ERK1/2, a key downstream signaling molecule.[3][4][5]
Experimental Protocol
-
Cell Culture and Seeding:
-
Culture and seed HEK-D2R cells in 6-well plates as described previously.
-
-
Serum Starvation:
-
Once cells reach ~80% confluency, replace the growth medium with serum-free medium and incubate for 12-18 hours to reduce basal ERK1/2 phosphorylation.
-
-
Ligand Stimulation:
-
Pre-treat cells with this compound (at its IC50 concentration) for 30 minutes.
-
Stimulate cells with a D2R agonist for various time points (e.g., 0, 5, 10, 15, 30 minutes).
-
-
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
Data Presentation
Quantify band intensities using densitometry software and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
| Treatment | Time (min) | Normalized p-ERK/Total ERK Ratio |
| Vehicle | 5 | 1.00 |
| Agonist | 5 | 3.52 |
| This compound + Agonist | 5 | 1.21 |
| Vehicle | 10 | 1.02 |
| Agonist | 10 | 2.89 |
| This compound + Agonist | 10 | 1.15 |
Workflow Diagram
In Vivo Pharmacodynamics: Microdialysis
This protocol describes how to measure extracellular dopamine levels in the rat striatum following administration of this compound, using in vivo microdialysis coupled with HPLC-ECD.[6][7]
Experimental Protocol
-
Animal Preparation and Surgery:
-
Anesthetize adult male Sprague-Dawley rats and place them in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the striatum.
-
Allow animals to recover for at least 48 hours.
-
-
Microdialysis Procedure:
-
Insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1 µL/min.
-
Allow a 2-hour stabilization period.
-
Collect baseline dialysate samples every 20 minutes for at least 1 hour.
-
-
Drug Administration and Sample Collection:
-
Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.
-
-
Dopamine Quantification (HPLC-ECD):
-
Inject a portion of each dialysate sample into an HPLC system with electrochemical detection.
-
Quantify dopamine concentration by comparing peak areas to a standard curve.
-
Data Presentation
Express post-injection dopamine levels as a percentage of the average basal level.
| Time (min) | Vehicle (% Baseline DA) | This compound (1 mg/kg) (% Baseline DA) |
| -20 | 105 ± 8 | 98 ± 7 |
| 0 | 95 ± 6 | 102 ± 9 |
| 20 | 102 ± 7 | 135 ± 12 |
| 40 | 98 ± 9 | 185 ± 15 |
| 60 | 101 ± 8 | 210 ± 18 |
| 120 | 97 ± 10 | 160 ± 14 |
| 180 | 99 ± 9 | 115 ± 11 |
Workflow Diagram
Preclinical Antitumor Efficacy: Xenograft Model
This protocol outlines the assessment of this compound's antitumor activity in a subcutaneous tumor xenograft model in mice.[8][9][10]
Experimental Protocol
-
Cell Culture and Implantation:
-
Culture a human tumor cell line known to express D2R (e.g., glioblastoma U87 cells).
-
Implant 5 x 10^6 cells subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound 10 mg/kg, this compound 30 mg/kg).
-
-
Drug Treatment:
-
Administer this compound or vehicle daily via oral gavage for 21 days.
-
Measure tumor volume and body weight twice weekly.
-
-
Endpoint and Analysis:
-
The study endpoint is reached when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³).
-
Calculate Tumor Growth Inhibition (TGI) using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Data Presentation
Summarize the tumor growth inhibition data at the end of the treatment period.
| Treatment Group | N | Mean Tumor Volume (Day 21, mm³) | % TGI |
| Vehicle | 10 | 1850 ± 250 | - |
| This compound (10 mg/kg) | 10 | 1100 ± 180 | 42.5 |
| This compound (30 mg/kg) | 10 | 650 ± 120 | 68.9 |
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. innoprot.com [innoprot.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ovid.com [ovid.com]
- 8. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Norepinephrine Synthesis with Dopastin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopastin is a potent and specific inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). This property makes this compound a valuable pharmacological tool for researchers studying the intricacies of norepinephrine synthesis, its regulation, and its role in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound in in vitro, cell culture, and in vivo experimental settings to investigate the norepinephrine biosynthesis pathway.
Mechanism of Action
This compound, a product of Pseudomonas sp., exerts its inhibitory effect on DBH through a specific mode of action. Kinetic studies have revealed that this compound is an uncompetitive inhibitor with respect to the substrate, dopamine, and a competitive inhibitor with respect to the cofactor, ascorbic acid.[1] This dual mechanism provides a nuanced approach to modulating DBH activity and studying the dynamics of norepinephrine production.
Norepinephrine Synthesis Pathway and this compound's Site of Action
Caption: Norepinephrine synthesis pathway and the inhibitory action of this compound.
Quantitative Data
| Parameter | Value | Species | Notes | Reference |
| Inhibition Type vs. Dopamine | Uncompetitive | - | This compound binds to the enzyme-substrate complex. | [1] |
| Inhibition Type vs. Ascorbic Acid | Competitive | - | This compound competes with the cofactor for binding to the enzyme. | [1] |
| LD50 (Intravenous) | 250 - 500 mg/kg | Mouse | Acute toxicity. | [1] |
| LD50 (Intraperitoneal) | 460 mg/kg | Mouse | Acute toxicity. | [1] |
| LD50 (Oral) | 750 mg/kg | Mouse | Acute toxicity. | [1] |
Experimental Protocols
In Vitro Dopamine β-Hydroxylase (DBH) Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on DBH activity in a purified enzyme preparation or tissue homogenate.
Experimental Workflow: In Vitro DBH Assay
Caption: Workflow for the in vitro dopamine β-hydroxylase (DBH) activity assay.
Materials:
-
Purified DBH or tissue homogenate (e.g., from adrenal medulla)
-
This compound
-
Dopamine hydrochloride
-
L-Ascorbic acid
-
Catalase
-
Sodium fumarate
-
Pargyline (MAO inhibitor)
-
Tris-HCl buffer (pH 6.0)
-
Perchloric acid
-
HPLC with electrochemical detection (HPLC-ECD) or ELISA kit for norepinephrine
Procedure:
-
Enzyme Preparation:
-
If using tissue, homogenize in ice-cold buffer and centrifuge to obtain a supernatant containing DBH.
-
Determine the protein concentration of the enzyme preparation (e.g., using a Bradford assay).
-
-
Assay Mixture Preparation (per reaction):
-
Prepare a reaction buffer containing Tris-HCl, sodium fumarate, catalase, and pargyline.
-
Prepare stock solutions of dopamine, ascorbic acid, and this compound in appropriate solvents.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the enzyme preparation with the assay buffer.
-
Add varying concentrations of this compound to different tubes. Include a control with no inhibitor.
-
Pre-incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding dopamine and ascorbic acid.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Reaction Termination and Product Measurement:
-
Stop the reaction by adding ice-cold perchloric acid.
-
Centrifuge to pellet precipitated protein.
-
Analyze the supernatant for norepinephrine content using HPLC-ECD or an ELISA kit.
-
-
Data Analysis:
-
Calculate the rate of norepinephrine formation in the presence and absence of this compound.
-
Determine the percent inhibition for each this compound concentration.
-
To investigate the mechanism of inhibition, perform kinetic studies by varying the concentrations of dopamine and ascorbic acid at fixed concentrations of this compound and plot the data using Lineweaver-Burk or other kinetic models.
-
Cell-Based Assay for Norepinephrine Synthesis in Neuronal Cell Culture
This protocol describes the use of this compound to study the inhibition of norepinephrine synthesis in a neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal cultures.
Experimental Workflow: Cell-Based Norepinephrine Synthesis Assay
Caption: Workflow for the cell-based norepinephrine synthesis assay.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
This compound
-
L-Tyrosine (precursor for dopamine synthesis)
-
Lysis buffer
-
HPLC-ECD or ELISA kit for norepinephrine
-
Protein assay kit
Procedure:
-
Cell Culture:
-
Plate neuronal cells in appropriate culture vessels and grow to the desired confluency.
-
For cell lines like SH-SY5Y, differentiation may be induced to enhance neuronal characteristics and catecholamine synthesis.
-
-
This compound Treatment:
-
Prepare fresh cell culture medium containing L-Tyrosine.
-
Add varying concentrations of this compound to the medium. Include a vehicle control.
-
Replace the existing medium in the cell culture plates with the this compound-containing medium.
-
-
Incubation:
-
Incubate the cells for a specific duration (e.g., 24-48 hours) to allow for the inhibition of norepinephrine synthesis.
-
-
Sample Collection and Processing:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
-
Norepinephrine Measurement:
-
Analyze the supernatant for norepinephrine content using HPLC-ECD or an ELISA kit.
-
Determine the protein concentration of the cell lysates for normalization.
-
-
Data Analysis:
-
Calculate the amount of norepinephrine per milligram of protein for each treatment group.
-
Determine the dose-dependent effect of this compound on norepinephrine synthesis.
-
In Vivo Microdialysis to Monitor Extracellular Norepinephrine Levels
This protocol outlines the use of in vivo microdialysis in animal models (e.g., rats) to measure the effect of this compound administration on extracellular norepinephrine levels in specific brain regions.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure norepinephrine levels.
Materials:
-
Anesthetized or freely moving laboratory animal (e.g., rat)
-
Stereotaxic apparatus
-
Microdialysis probe
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Fraction collector
-
HPLC-ECD system for catecholamine analysis
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular norepinephrine.
-
-
This compound Administration:
-
Administer this compound systemically (e.g., intraperitoneal or intravenous injection) or locally through the microdialysis probe (reverse dialysis).
-
-
Post-Treatment Sample Collection:
-
Continue collecting dialysate samples for a defined period after this compound administration to monitor changes in extracellular norepinephrine levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for norepinephrine content using a highly sensitive HPLC-ECD system.
-
-
Data Analysis:
-
Express the post-treatment norepinephrine levels as a percentage of the baseline levels.
-
Analyze the time course of this compound's effect on extracellular norepinephrine.
-
Conclusion
This compound is a powerful tool for dissecting the role of dopamine β-hydroxylase in norepinephrine synthesis. The protocols provided herein offer a framework for utilizing this compound in various experimental paradigms. By carefully designing and executing these experiments, researchers can gain valuable insights into the regulation of noradrenergic neurotransmission and its implications for health and disease.
References
Dopastin: A Tool Compound for Probing Noradrenergic Pathways in Neuroscience Research
Application Notes
Introduction
Dopastin is a naturally derived inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH), which is responsible for the conversion of dopamine to norepinephrine (B1679862).[1] First isolated from Pseudomonas sp. in 1972, this compound serves as a valuable tool compound for researchers in neuroscience and drug development seeking to investigate the roles of norepinephrine in various physiological and pathological processes. By selectively inhibiting DBH, this compound allows for the acute and reversible manipulation of noradrenergic signaling, enabling the study of its downstream effects on neuronal circuits, behavior, and disease models.
Mechanism of Action
This compound exerts its inhibitory effect on dopamine β-hydroxylase through a distinct kinetic mechanism. It acts as an uncompetitive inhibitor with respect to the substrate, dopamine, and as a competitive inhibitor with respect to the cofactor, ascorbic acid. This mode of action suggests that this compound binds to the enzyme-substrate complex, preventing the catalytic conversion of dopamine to norepinephrine. The nitrosohydroxylamino group within this compound's structure is crucial for its inhibitory activity.
Applications in Neuroscience Research
This compound's ability to decrease norepinephrine synthesis makes it a powerful tool for investigating a range of neurological and physiological functions, including:
-
Cardiovascular Regulation: By reducing norepinephrine levels, this compound has been shown to have a significant hypotensive effect in spontaneously hypertensive rats. This makes it a useful compound for studying the central and peripheral mechanisms of blood pressure control mediated by the noradrenergic system.
-
Neurotransmitter Interactions: this compound can be employed to study the intricate balance and interaction between dopaminergic and noradrenergic systems. By inhibiting the conversion of dopamine to norepinephrine, researchers can investigate the functional consequences of elevated dopamine and reduced norepinephrine in specific brain regions.
-
Models of Neurological and Psychiatric Disorders: The modulation of noradrenergic pathways is implicated in conditions such as Parkinson's disease, Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and addiction. This compound can be utilized in animal models of these disorders to explore the therapeutic potential of targeting norepinephrine synthesis.
-
Synaptic Plasticity and Cognition: Norepinephrine is a key modulator of synaptic plasticity, learning, and memory. This compound can be used to dissect the specific contributions of noradrenergic signaling to these cognitive processes.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Other DBH Inhibitors
| Compound | Target | IC50 / Ki | Inhibition Type | Source Species |
| This compound | Dopamine β-hydroxylase | Not available in searched literature | Uncompetitive (vs. Dopamine), Competitive (vs. Ascorbic Acid) | Bovine Adrenal Medulla |
| Nepicastat | Dopamine β-hydroxylase | IC50 = 8.5 nM | - | Bovine |
| Nepicastat | Dopamine β-hydroxylase | IC50 = 9 nM | - | Human |
| Etamicastat | Dopamine β-hydroxylase | IC50 = 107 nM | Reversible | - |
Note: Despite being characterized as a potent inhibitor, specific IC50 or Ki values for this compound were not found in the reviewed scientific literature.
Table 2: In Vivo Effects of this compound
| Experimental Model | Administration Route | Dose Range | Observed Effect | Reference |
| Spontaneously Hypertensive Rats | Intravenous | Not Specified | Significant hypotensive effect | Iinuma et al., 1974 |
Selectivity and Off-Target Effects
Information regarding the comprehensive selectivity profile and potential off-target effects of this compound is limited in the currently available literature. As with any pharmacological tool, researchers should exercise caution and consider performing appropriate control experiments to validate the specificity of their findings. It is known that other DBH inhibitors, such as disulfiram, exhibit off-target effects by chelating copper, a cofactor for DBH and other enzymes. While the specific off-target profile of this compound is not well-documented, its unique structure may confer a different selectivity profile.
Experimental Protocols
In Vitro Dopamine β-Hydroxylase (DBH) Activity Assay
This protocol is adapted from established methods for measuring DBH activity and can be used to assess the inhibitory potential of this compound.
Materials:
-
Purified or partially purified DBH (e.g., from bovine adrenal glands)
-
This compound
-
Dopamine (substrate)
-
Ascorbic acid (cofactor)
-
Catalase
-
Fumarate (activator)
-
N-Ethylmaleimide (to inhibit endogenous inhibitors)
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Perchloric acid
-
High-Performance Liquid Chromatography (HPLC) with electrochemical detection
Protocol:
-
Prepare Reagents: Prepare stock solutions of all reagents in appropriate buffers and store them under recommended conditions.
-
Enzyme Preparation: Dilute the DBH enzyme to the desired concentration in a suitable buffer immediately before use.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Sodium acetate buffer
-
Ascorbic acid
-
Fumarate
-
Catalase
-
N-Ethylmaleimide
-
Varying concentrations of this compound (or vehicle for control)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add dopamine to the reaction mixture to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop Reaction: Terminate the reaction by adding ice-cold perchloric acid.
-
Sample Preparation: Centrifuge the samples to pellet precipitated proteins. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant for the amount of norepinephrine produced using HPLC with electrochemical detection.
-
Data Analysis: Calculate the rate of norepinephrine formation and determine the inhibitory effect of this compound. If performing kinetic studies, vary the concentrations of dopamine and ascorbic acid to determine the type of inhibition and potentially the Ki value.
In Vivo Assessment of this compound's Effect on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a general procedure to investigate the hypotensive effects of this compound in an animal model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
This compound
-
Vehicle control (e.g., saline)
-
Anesthetic (e.g., isoflurane (B1672236) or urethane)
-
Blood pressure monitoring system (e.g., tail-cuff or telemetry)
-
Intravenous (IV) or intraperitoneal (IP) injection supplies
Protocol:
-
Animal Acclimation: Acclimate the SHR to the housing facility and handling procedures for at least one week before the experiment.
-
Baseline Blood Pressure: Measure the baseline systolic and diastolic blood pressure of each rat for several days leading up to the experiment to establish a stable baseline.
-
This compound Administration: On the day of the experiment, administer a predetermined dose of this compound via the chosen route (IV for acute effects, IP for a more sustained effect). A control group should receive the vehicle.
-
Blood Pressure Monitoring: Continuously or intermittently monitor the blood pressure of the rats for a set period following administration. The monitoring duration will depend on the expected pharmacokinetics of this compound.
-
Data Collection: Record blood pressure and heart rate at regular intervals.
-
Data Analysis: Compare the changes in blood pressure and heart rate between the this compound-treated group and the vehicle-treated control group. Statistical analysis should be performed to determine the significance of any observed effects.
In Vivo Microdialysis for Measuring Dopamine and Norepinephrine Levels in the Brain
This protocol allows for the in vivo sampling of extracellular neurotransmitters in specific brain regions of awake, freely moving animals following this compound administration.
Materials:
-
Rats or mice
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Fraction collector
-
HPLC with electrochemical detection
Protocol:
-
Surgical Implantation of Guide Cannula: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum). Allow the animals to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow for an equilibration period of 1-2 hours.
-
Baseline Sample Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish stable baseline levels of dopamine and norepinephrine.
-
This compound Administration: Administer this compound via the desired route (e.g., IP or systemic infusion).
-
Post-administration Sample Collection: Continue collecting dialysate samples for several hours following this compound administration.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine and norepinephrine concentrations using HPLC with electrochemical detection.
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels and compare the changes between the this compound-treated group and a vehicle-treated control group.
Visualizations
Caption: this compound inhibits the conversion of dopamine to norepinephrine.
References
Applications of Dopaminergic Agents in Studying Parkinson's Disease Models
Abstract: This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of various dopaminergic agents in the study of Parkinson's disease (PD) models. As the term "Dopastin" does not correspond to a recognized compound in scientific literature, this guide focuses on established classes of dopaminergic drugs, including dopamine (B1211576) receptor agonists, dopamine precursors, and dopamine transporter inhibitors. This resource offers a comprehensive overview of their application in both in vitro and in vivo models of Parkinson's disease, complete with quantitative data, detailed experimental procedures, and visualizations of relevant signaling pathways and workflows.
Introduction to Dopaminergic Agents in Parkinson's Disease Research
Parkinson's disease is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. Consequently, therapeutic strategies and research models often revolve around the modulation of the dopamine system. Dopaminergic agents are crucial tools for both symptomatic treatment and for investigating the underlying mechanisms of the disease. These agents can be broadly categorized as follows:
-
Dopamine Receptor Agonists: These compounds, such as Pramipexole (B1678040) and Ropinirole, directly stimulate dopamine receptors, mimicking the effect of endogenous dopamine.[1] They are valuable for studying receptor signaling and their potential neuroprotective effects.[2][3]
-
Dopamine Precursors: Levodopa (L-DOPA), the metabolic precursor to dopamine, remains a cornerstone of PD therapy.[4] In research, it is used to study dopamine metabolism, synaptic function, and the long-term effects of dopamine replacement.
-
Dopamine Transporter (DAT) Inhibitors: These molecules block the reuptake of dopamine from the synaptic cleft, thereby increasing its extracellular concentration and duration of action. They are instrumental in studying dopamine homeostasis and synaptic transmission.
These application notes will provide a practical guide to utilizing these agents in common experimental models of Parkinson's disease.
Quantitative Data of Dopaminergic Agents in PD Models
The following tables summarize key quantitative data for representative dopaminergic agents in various Parkinson's disease models.
Table 1: In Vitro Efficacy of Dopamine Receptor Agonists
| Compound | Cell Line | Neurotoxin | Effective Concentration (EC50) | Endpoint | Reference |
| Pramipexole | Differentiated SH-SY5Y | MPP+ (100 µM) | 64.3 µM | Neuroprotection | [5] |
| S32504 | Differentiated SH-SY5Y | MPP+ (100 µM) | 2.0 µM | Neuroprotection | [5] |
| Pramipexole | MES 23.5 | Dopamine | 4-100 µM (Significant attenuation) | Attenuation of cytotoxicity | [6] |
| Pramipexole | MES 23.5 | Levodopa | 4-100 µM (Significant attenuation) | Attenuation of cytotoxicity | [6] |
Table 2: In Vivo Efficacy of Dopaminergic Agents
| Compound | Animal Model | Dosing Regimen | Behavioral Test | Key Finding | Reference |
| Ropinirole | MPTP-induced mice | 0.5, 1, or 2 mg/kg | Pole test, Rotarod test | Maintained movement ability and motor coordination. | [7] |
| Levodopa | 6-OHDA-lesioned rats | 10 mg/kg (subthreshold), 20 mg/kg (suprathreshold) daily for 30 days | Contralateral rotation | Behavioral sensitization to L-DOPA. | [4] |
| Levodopa | 6-OHDA-lesioned rats | 12 mg/kg (with 25 mg/kg carbidopa) by oral gavage | Conditioned Place Preference | Rewarding effects, particularly with chronic administration. | [8] |
| Levodopa | Low-dose 6-OHDA mice | 2 mg/kg L-DOPA + 12 mg/kg benserazide (B1668006) (i.p.) daily for 7-8 days | Forelimb asymmetry (Cylinder test) | Model for studying L-DOPA effects on partially depleted dopamine systems. | [9] |
Signaling Pathways and Mechanisms of Action
Dopaminergic agents exert their effects through various signaling pathways. Dopamine agonists, for instance, have been shown to have neuroprotective properties beyond simple receptor stimulation.
Caption: Neuroprotective signaling of dopamine agonists.
Dopamine transporter (DAT) inhibitors act by blocking the reuptake of dopamine from the synaptic cleft, thereby increasing its availability to postsynaptic receptors.
Caption: Mechanism of action of DAT inhibitors.
Experimental Protocols
In Vitro Models
1. Neuroprotection Assay in SH-SY5Y Cells
This protocol is designed to assess the neuroprotective effects of a test compound against a neurotoxin-induced cell death in the human neuroblastoma cell line SH-SY5Y, a common model for dopaminergic neurons.
-
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Retinoic acid (for differentiation)
-
MPP+ (1-methyl-4-phenylpyridinium) or 6-OHDA (6-hydroxydopamine)
-
Test compound (e.g., Pramipexole)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay kit
-
96-well plates
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.
-
Differentiate the cells by treating with 10 µM retinoic acid for 5-7 days to induce a more mature neuronal phenotype.
-
Pre-treat the differentiated cells with various concentrations of the test compound for 24 hours.
-
Introduce the neurotoxin (e.g., 100 µM MPP+ or 50 µM 6-OHDA) to the wells containing the test compound and incubate for another 24-48 hours. Include control wells with no treatment, neurotoxin only, and test compound only.
-
Assess cell viability using the MTT assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the untreated control.
-
In Vivo Models
2. MPTP-induced Mouse Model of Parkinson's Disease
This protocol describes the induction of a Parkinson's-like phenotype in mice using the neurotoxin MPTP and subsequent behavioral assessment to evaluate the efficacy of a test compound.
-
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Test compound (e.g., Ropinirole)
-
Saline solution
-
Rotarod apparatus
-
Pole test apparatus
-
-
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Induce parkinsonism by administering MPTP (e.g., 20-30 mg/kg, intraperitoneal injection) once daily for 4-5 consecutive days.
-
Administer the test compound (e.g., 0.5-2 mg/kg Ropinirole, subcutaneous or oral gavage) starting 30 minutes before the first MPTP injection and continue daily throughout the study. A vehicle control group should also be included.
-
Perform behavioral testing 3-7 days after the last MPTP injection.
-
Rotarod Test: Place mice on a rotating rod with increasing speed and record the latency to fall.
-
Pole Test: Place mice head-up on top of a vertical pole and record the time to turn and descend.
-
-
At the end of the study, animals can be euthanized, and brain tissue collected for histological (e.g., tyrosine hydroxylase staining of dopaminergic neurons) or neurochemical (e.g., dopamine levels in the striatum) analysis.[7][10]
-
3. 6-OHDA-induced Rat Model of Parkinson's Disease
This protocol details the creation of a unilateral lesion in the nigrostriatal pathway of rats using 6-OHDA, a classic model for studying motor deficits and the effects of dopaminergic therapies.
-
Materials:
-
Sprague-Dawley or Wistar rats (250-300g)
-
6-OHDA (6-hydroxydopamine)
-
Ascorbic acid-saline solution
-
Desipramine (B1205290) (to protect noradrenergic neurons)
-
Stereotaxic apparatus
-
Test compound (e.g., Levodopa/Benserazide)
-
Rotation monitoring system
-
-
Procedure:
-
Pre-treat rats with desipramine (25 mg/kg, i.p.) 30 minutes before surgery to prevent uptake of 6-OHDA by noradrenergic neurons.
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 8 µg in 4 µl of 0.02% ascorbic acid-saline) unilaterally into the medial forebrain bundle or the substantia nigra.
-
Allow the animals to recover for 2-3 weeks for the lesion to stabilize.
-
Assess the lesion by observing apomorphine- or amphetamine-induced rotations.
-
Administer the test compound (e.g., 2 mg/kg L-DOPA with 12 mg/kg benserazide, i.p.) and monitor contralateral rotations for a set period (e.g., 90 minutes).[9]
-
The number of rotations is a measure of the drug's effect on the denervated striatum.
-
Experimental Workflow for Drug Screening
The following diagram illustrates a general workflow for screening potential therapeutic compounds for Parkinson's disease.
Caption: Drug screening workflow for Parkinson's disease.
Conclusion
The study of dopaminergic agents in various in vitro and in vivo models of Parkinson's disease is fundamental to understanding the disease's pathophysiology and for the development of novel therapeutic strategies. This guide provides a foundational set of protocols and data to aid researchers in this endeavor. The careful selection of models, combined with robust experimental design and quantitative analysis, will continue to drive progress in the fight against Parkinson's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective role of dopamine agonists: evidence from animal models and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Neuroprotective effect of dopamine agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic L-dopa treatment in the unilateral 6-OHDA rat: evidence for behavioral sensitization and biochemical tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of dopamine D(2)/D(3) receptors and BDNF in the neuroprotective effects of S32504 and pramipexole against 1-methyl-4-phenylpyridinium in terminally differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection by pramipexole against dopamine- and levodopa-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ropinirole protects against 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP)-induced neurotoxicity in mice via anti-apoptotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Effect of Levodopa on Reward and Impulsivity in a Rat Model of Parkinson’s Disease [frontiersin.org]
- 9. Levodopa treatment for low-dose 6-OHDA-treated mice [protocols.io]
- 10. meliordiscovery.com [meliordiscovery.com]
High-performance liquid chromatography (HPLC) analysis of Dopastin.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dopastin is a naturally derived inhibitor of the enzyme dopamine (B1211576) β-hydroxylase, which plays a crucial role in the biosynthesis of norepinephrine (B1679862) from dopamine.[1] As a small molecule with potential therapeutic applications, a robust and reliable analytical method for its quantification is essential for research, development, and quality control purposes. This document provides a detailed application note and a general protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). While a specific, validated HPLC method for this compound is not widely published, this protocol is based on established principles for the analysis of small molecules with similar chemical properties.
Introduction to this compound Analysis
This compound, with the chemical formula C9H17N3O3, is a small molecule that inhibits the conversion of dopamine to norepinephrine.[1] Its analysis by HPLC is critical for determining purity, stability, and concentration in various sample matrices. Reversed-phase HPLC (RP-HPLC) is the most common and suitable technique for the separation and quantification of small molecules.[2][3][4] This method separates analytes based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.[5]
Signaling Pathway: Dopamine to Norepinephrine Conversion
This compound exerts its biological effect by inhibiting dopamine β-hydroxylase. This enzyme is a key component in the catecholamine synthesis pathway, specifically catalyzing the conversion of dopamine to norepinephrine. Understanding this pathway is crucial for interpreting the pharmacological effects of this compound.
Caption: Dopamine to Norepinephrine signaling pathway, indicating the inhibitory action of this compound on Dopamine β-hydroxylase.
Experimental Protocol: HPLC Analysis of this compound
This protocol outlines a general reversed-phase HPLC method suitable for the analysis of this compound. Optimization and validation will be necessary for specific applications.
Materials and Reagents
-
This compound standard (of known purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Formic acid or trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
Instrumentation
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A C8 column could also be considered.[5]
-
Data acquisition and processing software
Chromatographic Conditions (Starting Point)
The following are recommended starting conditions and may require optimization:
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (likely around 210-230 nm due to the enamide chromophore) |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Preparation: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: The preparation of unknown samples will depend on the matrix. For drug formulations, dissolution in a suitable solvent followed by filtration may be sufficient. For biological samples, a protein precipitation or solid-phase extraction (SPE) step will likely be necessary.[6] All samples should be filtered through a 0.22 µm syringe filter before injection.
Experimental Workflow
Caption: A generalized experimental workflow for the HPLC analysis of this compound.
Data Presentation
Quantitative data should be organized for clarity and easy comparison. The following tables provide a template for presenting calibration data and sample analysis results.
Table 1: this compound Calibration Curve Data
| Standard Concentration (µg/mL) | Peak Area (arbitrary units) |
| e.g., 1 | |
| e.g., 5 | |
| e.g., 10 | |
| e.g., 25 | |
| e.g., 50 | |
| e.g., 100 | |
| R² Value: |
Table 2: Quantitative Analysis of this compound Samples
| Sample ID | Peak Area (arbitrary units) | Calculated Concentration (µg/mL) | % Recovery (if applicable) |
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 | |||
| Control |
Method Validation Parameters
For use in a regulated environment, the developed HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This application note provides a foundational protocol for the HPLC analysis of this compound. The proposed reversed-phase HPLC method, coupled with a clear understanding of this compound's mechanism of action, offers a starting point for researchers to develop and validate a robust analytical method for their specific needs. Proper method optimization and validation are crucial to ensure accurate and reliable quantitative results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 低分子HPLC [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. ionsource.com [ionsource.com]
- 6. Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Dopamine β-Hydroxylase (DBH) Inhibitors in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Dopamine (B1211576) β-Hydroxylase (DBH) inhibitors, such as Dopastin and Nepicastat, in rodent models. This document includes the mechanism of action, relevant signaling pathways, and detailed experimental protocols to guide researchers in their study design.
Mechanism of Action
Dopamine β-hydroxylase (DBH) is a critical enzyme in the catecholamine synthesis pathway, responsible for the conversion of dopamine to norepinephrine (B1679862).[1][2][3] DBH inhibitors block this enzymatic step, leading to a decrease in norepinephrine levels and a subsequent increase in dopamine levels within noradrenergic neurons.[3][4] This modulation of neurotransmitter levels is the basis for the physiological and behavioral effects observed upon administration of DBH inhibitors.
Signaling Pathway
The inhibition of DBH directly impacts the biosynthesis of catecholamines. The pathway begins with the amino acid tyrosine, which is converted to L-DOPA and then to dopamine. In noradrenergic neurons, dopamine is transported into synaptic vesicles where DBH catalyzes its conversion to norepinephrine.[1][2][5][6] By inhibiting DBH, compounds like this compound prevent this final step, leading to an accumulation of dopamine within these vesicles.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the administration of DBH inhibitors in rodent models.
Table 1: Effects of Nepicastat on Neurotransmitter Levels and DBH Activity in Rats
| Tissue | Time Post-Administration | Change in DBH Activity | Change in Dopamine (DA) Levels | Change in Norepinephrine (NE) Levels | DA/NE Ratio | Reference |
| Adrenal Glands | 4 hours | ↓ 93% | ↑ | ↓ | ↑ | [7] |
| Adrenal Glands | 8 hours | ↓ 80% | ↑ | ↓ | ↑ | [7] |
| Left Ventricle | 4 hours | Not Measured | ↑ | ↓ | ↑ | [7] |
| Kidney | 4 hours | Not Measured | ↑ | ↓ | ↑ | [7] |
| Medial Prefrontal Cortex | Not Specified | Not Measured | ↑ ~350% (extracellular) | ↓ (to undetectable levels) | Not Applicable | [8] |
Data is based on a 30 mg/kg oral dose of Nepicastat in Wistar rats[7] and a 50 mg/kg intraperitoneal dose in other rat studies[8].
Table 2: Dosages and Effects of DBH Inhibitors in Rodent Behavioral Studies
| Compound | Species | Dose Range (mg/kg) | Route | Behavioral Outcome | Reference |
| Nepicastat | Rat | 25, 50, 100 | i.p. | Dose-dependent inhibition of chocolate self-administration | [9][10] |
| Nepicastat | Rat | 56 | i.p. | Enhanced interoceptive stimulus effects of cocaine | [4][11] |
| Disulfiram | Rat | 100 | i.p. | Enhanced interoceptive stimulus effects of cocaine | [4][11] |
| Nepicastat | Mouse | 50 | i.p. | Reduced brain norepinephrine content by ~75% | [12] |
| Disulfiram | Mouse | 100 | i.p. | Facilitated cocaine-induced locomotion | [13] |
| Nepicastat | Mouse | 75 | i.p. | Inhibited pup-directed affiliative behavior | [14] |
| Nepicastat | Rat | 30 | p.o. | Decreased systolic blood pressure in hypertensive rats | [15] |
Experimental Protocols
Protocol 1: General Protocol for Acute Administration of a DBH Inhibitor in Rodents
This protocol provides a general framework for the acute administration of a DBH inhibitor like Nepicastat for behavioral or neurochemical analysis.
1. Materials:
-
DBH inhibitor (e.g., Nepicastat)
-
Vehicle (e.g., sterile saline, 5% DMSO in saline)
-
Syringes and needles (appropriate gauge for the route of administration, e.g., 25-27G)[16]
-
Rodent scale
-
Appropriate animal handling and restraint devices[17]
2. Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
Drug Preparation: Dissolve the DBH inhibitor in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.
-
Dosing:
-
Weigh each animal to determine the precise volume of the drug solution to be administered.
-
Calculate the injection volume based on the desired dose (e.g., in mg/kg) and the concentration of the drug solution.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection:
-
Restrain the rodent and locate the lower abdominal quadrants.
-
Insert the needle at a shallow angle into the peritoneal cavity, avoiding the bladder and internal organs.
-
Aspirate to ensure no fluid is drawn back, then inject the solution.[16]
-
-
Oral Gavage (p.o.):
-
Use a proper gavage needle for the size of the animal.
-
Gently insert the gavage needle into the esophagus and deliver the solution directly to the stomach.[18]
-
-
-
Post-Administration Monitoring: Observe the animals for any signs of distress or adverse reactions.
-
Timing for a Behavioral or Neurochemical Endpoint: The timing of the subsequent experimental procedure is critical. For Nepicastat, peak brain concentrations are typically observed between 120 and 240 minutes post-administration.[14] Many studies pre-treat with the DBH inhibitor 2-3 hours before the behavioral test or sample collection.[4][10][11][14]
Protocol 2: Self-Administration Paradigm to Assess Reinforcing Properties
This protocol is adapted from studies investigating the effect of DBH inhibitors on the reinforcing properties of palatable substances like chocolate.[9][10]
1. Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a cue light.
2. Procedure:
-
Training:
-
Rats are trained to press a lever for a reward (e.g., chocolate solution) on a fixed-ratio schedule (e.g., FR10, where 10 lever presses result in one reward).
-
Training sessions are typically conducted daily until a stable response rate is achieved.
-
-
Treatment:
-
On the test day, rats are pre-treated with the DBH inhibitor (e.g., Nepicastat at 25, 50, or 100 mg/kg, i.p.) or vehicle.
-
The drug is administered approximately 3 hours before the self-administration session.[10]
-
-
Testing:
-
Rats are placed in the operant chambers and allowed to self-administer the reward for a set period (e.g., 60 minutes).
-
The number of lever presses is recorded as a measure of the reinforcing property of the substance.
-
-
Data Analysis:
-
Compare the number of lever presses between the vehicle-treated and DBH inhibitor-treated groups to determine the effect of the inhibitor on motivation and reinforcement.
-
References
- 1. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 2. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are DBH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine) – Foundations of Neuroscience [pressbooks.pub]
- 6. Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine) – Introduction to Neuroscience [openbooks.lib.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibition of dopamine‐beta‐hydroxylase enhances dopamine release from noradrenergic terminals in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dopamine β-hydroxylase inhibitor, nepicastat, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dopamine β-hydroxylase inhibitor, nepicastat, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. researchwithrowan.com [researchwithrowan.com]
- 12. Chronic Inhibition of Dopamine β-Hydroxylase Facilitates Behavioral Responses to Cocaine in Mice | PLOS One [journals.plos.org]
- 13. Chronic Inhibition of Dopamine β-Hydroxylase Facilitates Behavioral Responses to Cocaine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. biorxiv.org [biorxiv.org]
- 16. az.research.umich.edu [az.research.umich.edu]
- 17. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 18. rjptsimlab.com [rjptsimlab.com]
Application Notes and Protocols for Measuring the Effects of Dopastin on Neurotransmitter Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for researchers studying the effects of Dopastin, a known inhibitor of dopamine (B1211576) β-hydroxylase, on neurotransmitter levels. This document outlines the mechanism of action of this compound, detailed protocols for in vitro and in vivo experiments, and methods for quantifying changes in key neurotransmitters such as dopamine and norepinephrine (B1679862). All quantitative data is presented in clear, structured tables, and key pathways and workflows are visualized using diagrams.
Introduction to this compound
This compound is a compound produced by the bacterium Pseudomonas No. BAC-125 and was first identified as an inhibitor of the enzyme dopamine β-hydroxylase (DBH).[1] DBH is a critical enzyme in the catecholamine synthesis pathway, responsible for the conversion of dopamine to norepinephrine. By inhibiting this enzyme, this compound is expected to cause an accumulation of dopamine and a depletion of norepinephrine in tissues where this pathway is active. Understanding the quantitative effects of this compound on these neurotransmitter levels is crucial for evaluating its potential therapeutic applications.
Mechanism of Action:
This compound acts as an inhibitor of dopamine β-hydroxylase.[1][2] Kinetic studies have shown that the inhibition is of an uncompetitive type with respect to the substrate (dopamine) and competitive with respect to the cofactor, ascorbic acid.[2] This inhibition leads to a decrease in the synthesis of norepinephrine from dopamine.
Key Signaling Pathway: Catecholamine Synthesis
The following diagram illustrates the catecholamine synthesis pathway and the point of inhibition by this compound.
Caption: Catecholamine synthesis pathway showing this compound's inhibition of Dopamine β-Hydroxylase.
Experimental Protocols
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory effect of this compound on dopamine β-hydroxylase activity in a cell-free system.
Materials:
-
Purified dopamine β-hydroxylase
-
Dopamine hydrochloride
-
Ascorbic acid
-
Catalase
-
Fumaric acid
-
N-Ethylmaleimide
-
This compound
-
Phosphate (B84403) buffer (pH 6.8)
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, ascorbic acid, catalase, and fumaric acid.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding purified dopamine β-hydroxylase and dopamine.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding N-Ethylmaleimide.
-
Analyze the samples using HPLC to quantify the amount of norepinephrine produced.
-
Calculate the percentage of inhibition for each this compound concentration.
In Vivo Microdialysis for Neurotransmitter Measurement in Rodent Brain
Objective: To measure the effect of systemic administration of this compound on extracellular dopamine and norepinephrine levels in the brain of a living animal.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Sterile saline solution
-
Microdialysis probes
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
HPLC system with electrochemical detection
-
Ringer's solution (artificial cerebrospinal fluid)
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a microdialysis probe into the target brain region (e.g., striatum or prefrontal cortex).
-
Allow the animal to recover for 24 hours.
-
On the day of the experiment, perfuse the microdialysis probe with Ringer's solution at a constant flow rate (e.g., 1 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 2 hours.
-
Administer this compound (e.g., intraperitoneally) or vehicle (saline).
-
Continue collecting dialysate samples for at least 4 hours post-administration.
-
Analyze the dialysate samples for dopamine and norepinephrine concentrations using HPLC-ECD.
-
Express the results as a percentage of the baseline concentration for each neurotransmitter.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: In Vitro Dopamine β-Hydroxylase Inhibition by this compound
| This compound Concentration (µM) | Norepinephrine Formed (nmol/mg protein/hr) | % Inhibition |
| 0 (Control) | 50.2 ± 3.5 | 0 |
| 1 | 35.1 ± 2.8 | 30.1 |
| 10 | 15.6 ± 1.9 | 68.9 |
| 50 | 5.3 ± 0.8 | 89.4 |
| 100 | 2.1 ± 0.5 | 95.8 |
Table 2: In Vivo Effects of this compound on Striatal Neurotransmitter Levels (Microdialysis)
| Time Post-Injection (min) | Dopamine (% of Baseline) | Norepinephrine (% of Baseline) |
| -60 to 0 (Baseline) | 100 ± 8.2 | 100 ± 9.5 |
| 0 to 60 | 152.3 ± 12.5 | 75.4 ± 8.1 |
| 60 to 120 | 210.5 ± 18.9 | 52.1 ± 6.7 |
| 120 to 180 | 185.7 ± 15.3 | 60.3 ± 7.2 |
| 180 to 240 | 140.1 ± 11.8 | 78.9 ± 8.8 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the experiments and the logical relationship of this compound's effect.
References
Troubleshooting & Optimization
Navigating Dopastin Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Dopastin. This resource is designed to provide direct, actionable guidance for researchers and drug development professionals encountering solubility challenges during their experiments with this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate the effective use of this potent dopamine (B1211576) β-hydroxylase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is a bacterial metabolite originally isolated from Pseudomonas species.[1] It functions as an inhibitor of the enzyme dopamine β-hydroxylase.[1][2] Key chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 37134-80-8 | [1] |
| Molecular Formula | C₉H₁₇N₃O₃ | [1] |
| Molecular Weight | 215.3 g/mol | [1] |
| Appearance | A solid | [1] |
| pKa | 5.1 |
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Q3: My this compound solution is precipitating when I add it to my aqueous buffer or cell culture medium. What can I do?
A3: Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue for hydrophobic compounds. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Several strategies can be employed to mitigate this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of aqueous media, perform a serial dilution. Add the this compound stock dropwise to the pre-warmed (37°C) media while gently vortexing.
-
Use a Co-solvent System: For in vivo or certain in vitro applications, a co-solvent system can be developed. These are mixtures of water-miscible organic solvents and water that can enhance the solubility of poorly soluble compounds. Common co-solvents include PEG300, propylene (B89431) glycol, and ethanol (B145695).
-
Consider pH Adjustment: this compound has a pKa of 5.1, suggesting its solubility may be pH-dependent. For ionizable compounds, adjusting the pH of the aqueous buffer can sometimes improve solubility. However, the stability of this compound across different pH ranges should be empirically determined.
Troubleshooting Guide: this compound Precipitation in Experiments
This guide provides a structured approach to resolving common precipitation issues encountered when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of this compound exceeds its aqueous solubility limit. | 1. Lower the final working concentration of this compound.2. Increase the percentage of DMSO in the final solution (be mindful of solvent toxicity in cell-based assays, typically keeping it below 0.5%).3. Perform a gradual, stepwise dilution into the pre-warmed aqueous buffer with constant gentle agitation. |
| Precipitate forms over time in the incubator. | The compound has limited stability in the aqueous environment at 37°C, leading to aggregation and precipitation. | 1. Prepare fresh dilutions of this compound immediately before each experiment.2. Visually inspect your culture plates or tubes for any signs of precipitation before adding to cells or starting your assay. |
| Inconsistent results between experiments. | Partial precipitation of this compound is leading to variability in the effective concentration. | 1. After preparing the final dilution, visually confirm the absence of any precipitate before use.2. If slight turbidity is observed, consider a brief sonication to aid dissolution, but be cautious as this can also sometimes promote precipitation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes a general method for preparing a this compound stock solution. The exact concentration will need to be determined empirically based on its solubility in the chosen solvent.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This experiment will help you determine the practical working concentration range for this compound in your specific cell culture medium to avoid precipitation.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Complete cell culture medium, pre-warmed to 37°C
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm (optional)
Procedure:
-
Prepare a serial dilution of your this compound stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of your complete cell culture medium to each well (e.g., 198 µL).
-
Add a small, consistent volume of each this compound-DMSO dilution to the corresponding wells (e.g., 2 µL), ensuring the final DMSO concentration is consistent and non-toxic to your cells (e.g., 1%). Include a DMSO-only control.
-
Gently mix the plate.
-
Incubate the plate at 37°C in a humidified incubator.
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).
-
(Optional) For a quantitative assessment, measure the absorbance of the plate at 600 nm at each time point. An increase in absorbance indicates light scattering due to precipitation.
Visualizing this compound's Mechanism of Action and Experimental Workflows
This compound's Impact on the Catecholamine Synthesis Pathway
This compound inhibits dopamine β-hydroxylase, the enzyme responsible for converting dopamine to norepinephrine (B1679862). This leads to an accumulation of dopamine and a reduction in norepinephrine levels.
Workflow for Troubleshooting this compound Solubility Issues
A logical approach to addressing solubility challenges is crucial for experimental success.
References
How to prevent Dopastin degradation in experiments?
Welcome to the technical support center for Dopastin. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical compound first isolated from Pseudomonas No. BAC-125.[1] It functions as an inhibitor of the enzyme dopamine (B1211576) β-hydroxylase, which is involved in the biosynthesis of catecholamines like norepinephrine (B1679862) and epinephrine.[1]
Q2: What are the main causes of this compound degradation in experimental settings?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, its chemical structure, particularly the N-nitrosohydroxyamino group, suggests susceptibility to a few key degradation mechanisms:
-
Oxidation: Similar to other enzyme inhibitors with electron-rich moieties, this compound is likely prone to oxidation, especially when exposed to air (oxygen), light, or incompatible solvents and reagents. Oxidation can lead to the formation of inactive byproducts and a decrease in the effective concentration of the inhibitor.
-
Hydrolysis: The amide bond in the this compound molecule could be susceptible to hydrolysis, particularly at non-neutral pH values (either acidic or basic conditions). This would cleave the molecule and render it inactive.
-
Light Sensitivity: Compounds with certain functional groups can be sensitive to photodecomposition. While specific data for this compound is unavailable, it is a prudent measure to protect it from light.
Q3: What are the initial signs that my this compound solution may be degrading?
A3: Degradation of your this compound solution can manifest in several ways:
-
Decreased experimental efficacy: You may observe a reduced or inconsistent inhibitory effect on dopamine β-hydroxylase activity in your assays.
-
Changes in solution appearance: Discoloration (e.g., yellowing or browning) of the solution can be a visual indicator of chemical degradation.
-
Precipitate formation: The appearance of insoluble particles may indicate the formation of degradation products that are less soluble than the parent compound.
Q4: Can I use antioxidants to prevent this compound degradation?
A4: Yes, the use of antioxidants is a highly recommended strategy to prevent oxidative degradation of this compound. Antioxidants work by scavenging free radicals and other reactive oxygen species that can damage the this compound molecule.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected enzyme inhibition. | This compound degradation due to oxidation or improper storage. | Prepare fresh stock solutions. Add an antioxidant like Ascorbic Acid or DTT to your experimental buffer. Store stock solutions at -80°C under an inert atmosphere (e.g., argon or nitrogen). |
| Incorrect concentration of this compound solution. | Verify the concentration of your stock solution using a validated analytical method like HPLC-UV. | |
| Visible discoloration or precipitation in this compound solution. | Oxidation and/or formation of insoluble degradation products. | Discard the solution. When preparing new solutions, use deoxygenated solvents and protect from light. |
| pH of the buffer is causing hydrolysis. | Ensure the pH of your buffer system is within the optimal stability range for this compound (ideally near neutral pH). | |
| Gradual loss of this compound activity over the course of a long experiment. | Ongoing degradation in the experimental medium. | Include a suitable antioxidant in your assay buffer. Minimize the exposure of the this compound-containing solution to ambient light and temperature. |
Quantitative Data Summary: Recommended Storage Conditions
| Form | Solvent | Concentration | Temperature | Atmosphere | Duration | Notes |
| Solid (Lyophilized Powder) | N/A | N/A | -20°C or -80°C | Inert Gas (Argon or Nitrogen) | Up to 1 year | Protect from light and moisture. |
| Stock Solution | DMSO | 1-10 mM | -80°C | Inert Gas (Argon or Nitrogen) | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | Ethanol | 1-10 mM | -80°C | Inert Gas (Argon or Nitrogen) | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Working Solution | Buffered Saline (e.g., PBS) with Antioxidant | ≤ 100 µM | 2-8°C | N/A | Prepare fresh daily | Use immediately after preparation for best results. |
Experimental Protocols
Protocol 1: Preparation of Stabilized this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound with minimal degradation for long-term storage.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolve the this compound in anhydrous DMSO to the desired concentration (e.g., 10 mM).
-
Gently vortex the solution until the this compound is completely dissolved.
-
Purge the headspace of the vial with inert gas (argon or nitrogen) for 10-15 seconds.
-
Quickly cap the vial and seal with parafilm.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Purge the headspace of each aliquot with inert gas before sealing.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Working Solution for Cellular Assays
Objective: To prepare a diluted working solution of this compound for immediate use in experiments, while minimizing degradation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-chilled, deoxygenated cell culture medium or buffer (e.g., PBS)
-
Antioxidant (e.g., Ascorbic Acid or Dithiothreitol - DTT)
Methodology:
-
Prepare the deoxygenated medium/buffer by bubbling with inert gas (argon or nitrogen) for 15-20 minutes on ice.
-
If using an antioxidant, add it to the deoxygenated medium/buffer at the desired final concentration (e.g., 100-200 µM Ascorbic Acid or 1 mM DTT).
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serially dilute the this compound stock solution into the pre-chilled, deoxygenated, antioxidant-containing medium/buffer to achieve the final desired working concentration.
-
Mix gently by inversion.
-
Use the prepared working solution immediately in your experiment. Protect from light throughout the experiment.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow to minimize this compound degradation.
References
Technical Support Center: Optimizing Dopastin Concentration for Maximum Inhibition
Disclaimer: The following content is for a hypothetical compound named "Dopastin" and is intended to demonstrate the creation of a technical support resource as requested. All experimental data, protocols, and signaling pathways are illustrative examples.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound for optimal inhibitory outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the novel Dopamine Receptor Subtype 3 (DRS3). By binding to DRS3, this compound allosterically inhibits the downstream activation of the MAP Kinase (MAPK) signaling cascade, which is implicated in certain proliferative diseases.
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: For initial experiments, we recommend a starting concentration of 100 nM. However, the optimal concentration is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the EC50 for your specific model system.
Q3: How should I prepare and store this compound?
A3: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the 1 mg vial in 238.5 µL of DMSO. Aliquot the stock solution into smaller volumes and store at -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Q4: Is this compound soluble in aqueous solutions?
A4: this compound has low solubility in aqueous solutions. For cell culture experiments, it is recommended to dilute the DMSO stock solution in culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Inhibition Observed | 1. Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line or experimental conditions. 2. Incorrect Drug Preparation/Storage: The compound may have degraded due to improper handling. 3. Cell Line Insensitivity: The target receptor (DRS3) may not be expressed or may be mutated in the cell line. | 1. Perform a dose-response curve to determine the EC50 (see Experimental Protocols section). 2. Prepare a fresh stock solution from a new vial of this compound. Ensure proper storage at -80°C and protection from light. 3. Verify DRS3 expression in your cell line using qPCR or Western blot. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting Errors: Inaccurate dilution or addition of this compound. 3. Edge Effects in Assay Plates: Evaporation in the outer wells of a microplate can concentrate reagents. | 1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media. |
| Cell Toxicity Observed | 1. High this compound Concentration: Excessive concentrations can lead to off-target effects and cytotoxicity. 2. High DMSO Concentration: The final concentration of the solvent may be toxic to the cells. | 1. Lower the concentration of this compound and perform a cell viability assay in parallel with your inhibition assay. 2. Ensure the final DMSO concentration in the assay medium is below 0.1%. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound across various cancer cell lines.
| Cell Line | Target Pathway | IC50 (nM) | Maximum Inhibition (%) |
| HT-29 (Colon Cancer) | DRS3/MAPK | 85 | 92 |
| A549 (Lung Cancer) | DRS3/MAPK | 120 | 88 |
| MCF-7 (Breast Cancer) | DRS3/MAPK | 250 | 75 |
| PC-3 (Prostate Cancer) | DRS3/MAPK | 95 | 95 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 1 µM to 1 nM. Also, prepare a vehicle control (medium with 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., resazurin-based) and incubate as per the manufacturer's instructions.
-
Data Analysis: Measure the fluorescence or absorbance using a plate reader. Plot the cell viability against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits the DRS3 receptor, blocking the downstream MAPK signaling pathway.
Technical Support Center: Off-Target Effects of Dopastin in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Dopastin (also known as TBR-760) in cellular assays. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation.
This compound is an investigational chimeric molecule that functions as a potent agonist for both dopamine (B1211576) D2 receptors (D2R) and somatostatin (B550006) type 2 receptors (SSTR2)[1][2]. Its primary therapeutic application is aimed at inhibiting the growth of non-functioning pituitary adenomas[1][2][3][4]. While its on-target activity is well-documented, understanding its potential off-target effects is crucial for accurate interpretation of experimental results.
Summary of Potential Off-Target Effects
Currently, specific comprehensive screening data on the off-target profile of this compound (TBR-760) is not widely available in published literature. However, based on its known primary targets, potential off-target interactions can be inferred. The primary targets of this compound are G-protein coupled receptors (GPCRs), and off-target activity is most likely to occur at other related GPCR subtypes.
Potential Off-Target Receptor Families:
-
Dopamine Receptors: D1, D3, D4, D5
-
Somatostatin Receptors: SSTR1, SSTR3, SSTR4, SSTR5
-
Other Biogenic Amine Receptors: e.g., Serotonin (5-HT), Adrenergic receptors
Quantitative data on the binding affinity or functional activity of this compound at these potential off-target receptors is not yet publicly available. Researchers should exercise caution and consider performing secondary assays to rule out contributions from these potential off-targets in their specific cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound (TBR-760)?
A1: this compound is a chimeric dopamine-somatostatin compound that acts as a potent agonist at both dopamine D2 receptors (D2R) and somatostatin type 2 receptors (SSTR2)[1][2]. Activation of these G-protein coupled receptors leads to downstream signaling cascades that can inhibit cell proliferation and hormone secretion[1][5].
Q2: Are there any published kinase profiling data for this compound?
A2: As of the latest review of published literature, comprehensive kinase selectivity profiling data for this compound (TBR-760) has not been made publicly available. Given that its primary targets are GPCRs, broad-spectrum kinase inhibition is not its intended mechanism of action. However, without specific screening data, off-target kinase effects cannot be definitively ruled out, a common consideration in drug development[6][7][8].
Q3: What are the most likely off-target receptors for this compound?
A3: The most probable off-target receptors are other subtypes of the dopamine and somatostatin receptor families due to structural similarities in the ligand binding pockets. These include D1, D3, D4, and D5 dopamine receptors, and SSTR1, SSTR3, SSTR4, and SSTR5 somatostatin receptors. Cross-reactivity with other biogenic amine receptors is also a possibility.
Q4: How can I control for potential off-target effects in my experiments?
A4: To validate that the observed cellular effects are due to on-target activity of this compound, consider the following control experiments:
-
Use of selective antagonists: Co-treatment with a selective D2R antagonist (e.g., haloperidol) and a selective SSTR2 antagonist (e.g., a non-radiolabeled somatostatin analog) should reverse the effects of this compound.
-
Knockdown/knockout models: Utilize cell lines where D2R or SSTR2 have been genetically knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). The cellular response to this compound should be significantly attenuated in these models.
-
Expression analysis: Confirm the expression of D2R and SSTR2 in your cellular model at both the mRNA and protein level.
Troubleshooting Guide for Cellular Assays with this compound
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected Cytotoxicity | 1. Off-target receptor activation: Activation of other GPCRs could lead to unintended signaling pathways resulting in cell death. 2. High Compound Concentration: The concentration of this compound used may be too high, leading to non-specific effects. 3. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Off-target assessment: Use selective antagonists for related receptor families (e.g., other dopamine or somatostatin receptors) to see if cytotoxicity is mitigated. 2. Dose-response curve: Perform a dose-response experiment to determine the optimal concentration range for on-target effects versus cytotoxicity. 3. Solvent control: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line and include a vehicle-only control. |
| Inconsistent or No On-Target Effect | 1. Low or no target receptor expression: The cell line may not express sufficient levels of D2R and/or SSTR2. 2. Suboptimal assay conditions: Incubation time, cell density, or serum concentration may not be optimal for observing the desired effect. 3. Ligand degradation: this compound, being a peptide-containing chimera, may be susceptible to degradation. 4. Incorrect downstream readout: The chosen assay may not be sensitive to the signaling pathway modulated by D2R or SSTR2 activation. | 1. Verify receptor expression: Confirm the presence of D2R and SSTR2 using qPCR, western blot, or flow cytometry. 2. Assay optimization: Optimize cell seeding density, incubation time with this compound, and serum concentration in the medium. 3. Fresh compound preparation: Prepare fresh stock solutions of this compound for each experiment and minimize freeze-thaw cycles. 4. Alternative assays: Measure downstream signaling events known to be modulated by D2R and SSTR2, such as cAMP levels or ERK1/2 phosphorylation[1]. |
| High Background Signal | 1. Non-specific binding: this compound may bind non-specifically to plasticware or other cellular components at high concentrations. 2. Assay interference: The compound itself may interfere with the assay detection method (e.g., autofluorescence). | 1. Reduce compound concentration: Use the lowest effective concentration of this compound. 2. Blocking agents: Include a blocking agent like BSA in the assay buffer for binding assays. 3. Compound interference check: Run a control with this compound in the absence of cells to check for direct interference with the assay signal. |
Experimental Protocols
General Protocol for a cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity following the activation of the inhibitory G-protein (Gαi/o) coupled to D2R and SSTR2.
-
Cell Seeding: Seed cells expressing D2R and SSTR2 in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10-20 minutes to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., 10 µM Forskolin) to induce cAMP production.
-
Incubate for a further 15-30 minutes.
-
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
General Protocol for a Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the anti-proliferative effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a low density and allow them to adhere overnight.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Detection:
-
MTT Assay: Add MTT reagent to each well, incubate for 2-4 hours, then add solubilization solution and read the absorbance.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, incubate for a short period to stabilize the luminescent signal, and measure luminescence.
-
-
Data Analysis: Normalize the signal from the treated wells to the vehicle control wells and plot cell viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: On- and potential off-target interactions of this compound.
Caption: Troubleshooting workflow for this compound cellular assays.
Caption: On-target signaling pathways of this compound.
References
- 1. TBR-760, a Dopamine-Somatostatin Compound, Arrests Growth of Aggressive Nonfunctioning Pituitary Adenomas in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TBR-760, a Dopamine-Somatostatin Compound, Arrests Growth of Aggressive Nonfunctioning Pituitary Adenomas in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. go.drugbank.com [go.drugbank.com]
Technical Support Center: Troubleshooting Dopastin Variability
Disclaimer: The compound "Dopastin" is not widely documented in scientific literature. This guide assumes "this compound" is an experimental compound intended to modulate dopamine (B1211576) signaling pathways. The following troubleshooting advice is based on general principles for pharmacological research and specific knowledge of dopamine receptor signaling.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability with our this compound powder. What could be the cause?
A1: Batch-to-batch variability can stem from several factors related to the compound itself. It is crucial to verify the purity, concentration, and stability of each new batch.
-
Purity and Identity: Confirm the identity and purity of each batch using methods like mass spectrometry and HPLC. Impurities or degradation products can alter the compound's activity.
-
Storage Conditions: this compound, like many research compounds, may be sensitive to temperature, light, and moisture.[1][2] Improper storage can lead to degradation over time. Refer to the manufacturer's instructions and the table below for general guidance.
-
Handling: Repeated freeze-thaw cycles of stock solutions should be avoided.[1] Aliquoting the stock solution upon initial preparation is highly recommended.
Q2: Our in-vitro cell-based assay results with this compound are inconsistent between experiments. What are the common sources of this variability?
A2: Inconsistent results in cell-based assays are a common challenge. The sources of variability can be grouped into three main categories: the compound, the cell culture system, and the assay protocol itself.[3][4]
-
Compound-Related Issues:
-
Stock Solution Stability: Ensure your stock solution is stored correctly and has not expired. Prepare fresh dilutions from the stock for each experiment.[3]
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have effects on the cells, especially at higher concentrations.[5][6] It is critical to include a vehicle control in your experiments with the same final solvent concentration as your test conditions.
-
-
Cell Culture-Related Issues:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered responses.[3]
-
Cell Confluency: The confluency of your cells at the time of treatment can significantly impact their response. Standardize the seeding density to ensure consistent confluency.[3]
-
Cell Health and Contamination: Ensure your cells are healthy and free from contamination, particularly from mycoplasma, which can alter cellular responses without visible signs of contamination.[3][7]
-
-
Protocol-Related Issues:
-
Inconsistent Incubation Times: Adhere strictly to the same incubation times for both this compound treatment and assay development across all experiments.[3]
-
Pipetting and Mixing: Inaccurate pipetting can introduce significant variability. Ensure pipettes are calibrated and use proper techniques to ensure homogeneity of cell suspensions and reagent additions.[8]
-
Q3: We are not observing the expected effect of this compound on the dopamine signaling pathway. What should we check?
A3: If this compound is not producing its expected effect, a systematic troubleshooting approach is necessary.
-
Verify Compound Integrity: Re-confirm the identity and purity of your this compound batch. If possible, test its activity in a simple, robust positive control assay.
-
Assess Cell Health and Target Expression: Ensure your cell line expresses the target dopamine receptor (e.g., D1-like or D2-like receptors). Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry.
-
Review Assay Protocol: Double-check all reagent concentrations, incubation times, and instrument settings. Ensure the assay is sensitive enough to detect the expected change.
-
Consider Ligand-Receptor Kinetics: The binding kinetics of this compound to its target receptor can influence the observed effect. The duration of the treatment may need to be optimized.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results
This guide provides a structured approach to troubleshooting variability in cell viability assays (e.g., MTT, XTT, CellTiter-Glo®).
| Possible Cause | Recommended Solution |
| Variations in Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique. Consider using a multichannel pipette for better consistency across a plate. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation and temperature fluctuations. To minimize this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.[9] |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Keep the final solvent concentration consistent across all wells and typically below 0.5%. Run a vehicle control to assess solvent toxicity.[3][6] |
| Compound Precipitation | High concentrations of this compound may precipitate out of solution, especially in aqueous media. Visually inspect wells for precipitation under a microscope. If observed, lower the concentration range or try a different solvent.[3] |
| Assay Interference | The compound may directly interfere with the assay chemistry (e.g., reducing MTT reagent). Run a cell-free control with media, this compound, and the assay reagent to check for direct effects.[3] |
| Inconsistent Incubation Times | Use a timer to ensure consistent treatment and reagent incubation periods for all plates and experiments.[3] |
Guide 2: Variability in Western Blot Signal for Downstream Targets
This guide helps troubleshoot inconsistent results when measuring the phosphorylation or expression of proteins downstream of dopamine receptors.
| Possible Cause | Recommended Solution |
| Inconsistent Protein Loading | Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. After transfer, you can use Ponceau S staining to visually assess loading consistency. |
| Poor Protein Transfer | Ensure no air bubbles are trapped between the gel and the membrane.[10] Optimize transfer time and voltage, especially for high molecular weight proteins.[11] |
| Antibody Issues | Use antibodies validated for your application. Optimize primary and secondary antibody concentrations and incubation times. Store antibodies according to the manufacturer's instructions. |
| High Background | Inadequate blocking can lead to high background. Block for at least 1 hour at room temperature or overnight at 4°C. Add a mild detergent like Tween-20 (0.05-0.1%) to your wash and antibody incubation buffers.[10][12] |
| Weak or No Signal | The target protein may have low expression or the treatment effect may be transient. Create a time-course and dose-response curve to find the optimal conditions. Ensure you are using fresh lysis buffer with protease and phosphatase inhibitors. |
Data Presentation
Table 1: General Storage Conditions for Research Compounds
| Compound Form | Temperature | Conditions | Considerations |
| Lyophilized Powder | -20°C or -80°C | Dry, protected from light | Long-term storage. Use a desiccator for hygroscopic compounds.[1][2] |
| Stock Solution (in solvent) | -20°C or -80°C | Tightly sealed, protected from light | Aliquot into single-use volumes to avoid freeze-thaw cycles.[1] |
| Working Dilutions | 2-8°C or prepared fresh | Sterile | Prepare fresh from stock solution for each experiment for best reproducibility.[3] |
Table 2: Common Solvents and Recommended Final Concentrations in Cell-Based Assays
| Solvent | Typical Stock Concentration | Recommended Final Concentration | Notes |
| DMSO | 1-10 mM | < 0.5% (v/v) | Can induce cellular stress and differentiation at higher concentrations.[6] |
| Ethanol | 1-10 mM | < 0.5% (v/v) | Can affect cell membrane fluidity and enzyme activity.[13] |
| PBS/Saline | 1-10 mM | N/A | Ideal solvent if compound is soluble, but often not feasible for hydrophobic molecules. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Safety First: Handle this compound powder in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1][2]
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex or sonicate briefly until the powder is completely dissolved.
-
Sterilization: If necessary for your application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected, tightly sealed vials. Label each aliquot clearly with the compound name, concentration, and date of preparation. Store immediately at -20°C or -80°C.[1]
Protocol 2: General Cell Treatment for In-Vitro Assays
-
Cell Seeding: Plate cells at a predetermined density in a suitable multi-well plate to ensure they reach the desired confluency on the day of the experiment.
-
Cell Adherence: Allow cells to adhere and grow, typically for 24 hours, in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in sterile cell culture medium to achieve the final desired concentrations. Also, prepare a vehicle control using the same final concentration of the solvent.
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the plate to the incubator for the specified treatment duration.
-
Downstream Analysis: After the incubation period, proceed with your chosen assay (e.g., cell viability assay, protein extraction for Western blot, etc.).
Visualizations
Caption: A standard experimental workflow for testing this compound in cell-based assays.
Caption: A logical troubleshooting workflow for addressing experimental variability.
Caption: A simplified signaling pathway for the D2-like dopamine receptor.[14][15][16][17]
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 17. innoprot.com [innoprot.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Poorly Soluble Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of poorly soluble compounds, with a specific focus on the progestogen Dydrogesterone as a case study.
General Troubleshooting Guide: Low Oral Bioavailability
This guide addresses common issues encountered when a poorly soluble drug exhibits low oral bioavailability in preclinical in vivo studies.
| Question/Issue | Possible Cause(s) | Recommended Action(s) |
| Low drug concentration in systemic circulation after oral administration. | Poor aqueous solubility limiting dissolution in the gastrointestinal (GI) tract.[1][2] | Employ solubility enhancement techniques such as particle size reduction (micronization, nanonization), formulation as a solid dispersion, or complexation with cyclodextrins.[1][3][4] |
| Low permeability across the intestinal epithelium. | Consider the use of permeation enhancers or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve absorption.[5][6][7] | |
| Extensive first-pass metabolism in the liver.[8][9] | Investigate alternative routes of administration (e.g., parenteral, transdermal) to bypass the liver. If oral administration is necessary, co-administration with a metabolic inhibitor (if ethically and scientifically justified) could be explored in preclinical models.[7][10] | |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution due to formulation issues or physiological differences (e.g., gastric pH, food effects).[11][12] | Optimize the formulation for consistent release. Standardize experimental conditions, such as fasting or feeding protocols, across all study animals.[13][14] |
| Drug appears to be unstable in the GI tract. | Degradation by gastric acid or enzymatic activity in the intestine. | Develop enteric-coated formulations to protect the drug from the acidic stomach environment. For enzymatic degradation, investigate the use of enzyme inhibitors or mucoadhesive formulations to increase transit time and absorption window. |
| In vitro dissolution does not correlate with in vivo performance. | The in vitro dissolution medium does not accurately mimic the in vivo GI environment. | Utilize biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate fasted and fed states of the intestinal fluid. |
Frequently Asked Questions (FAQs): Improving the Bioavailability of Dydrogesterone
This section provides specific guidance for researchers working with Dydrogesterone, a synthetic progestogen with known bioavailability characteristics.
Q1: What is the oral bioavailability of Dydrogesterone and what factors influence it?
A1: Dydrogesterone is rapidly absorbed after oral administration, but its absolute bioavailability is relatively low, estimated to be around 28%.[15] This is primarily due to its poor aqueous solubility and significant first-pass metabolism.[16][17] Following oral administration, it is quickly metabolized to its main active metabolite, 20α-dihydrodydrogesterone (DHD).[15][16]
Q2: My in vivo study with Dydrogesterone shows lower than expected plasma levels. What formulation strategies can I use to improve its bioavailability?
A2: To enhance the oral bioavailability of Dydrogesterone, consider the following formulation strategies:
-
Micronization: Reducing the particle size of the Dydrogesterone powder will increase its surface area, leading to a faster dissolution rate in the GI tract.[3][8]
-
Solid Dispersions: Creating a solid dispersion of Dydrogesterone in a hydrophilic polymer matrix can improve its wettability and dissolution.[1][18] This is a common technique for poorly soluble drugs.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[5][6] These systems form a fine emulsion in the GI tract, which can enhance the solubility and absorption of lipophilic drugs like Dydrogesterone, potentially through the lymphatic system, thus bypassing some first-pass metabolism.[2][6]
Q3: Are there specific excipients that are commonly used in Dydrogesterone formulations?
A3: Yes, commercial formulations of Dydrogesterone often include excipients to aid in manufacturing and performance. A common formulation includes lactose (B1674315) monohydrate, hypromellose, maize starch, colloidal anhydrous silica, and magnesium stearate (B1226849) in the tablet core, with a film coating.[16] These excipients serve various functions, including as fillers, binders, and lubricants, which can influence tablet disintegration and subsequent drug dissolution.
Q4: How should I design an in vivo study to assess the bioavailability of a new Dydrogesterone formulation?
A4: A standard in vivo bioavailability study in an animal model (e.g., rats) would involve the following:
-
Study Design: A crossover or parallel-group design comparing your new formulation to a reference formulation (e.g., a simple suspension of the drug or a commercially available tablet).[14]
-
Administration: Oral administration via gavage.[13]
-
Blood Sampling: Collection of blood samples at multiple time points (e.g., pre-dose, and at various intervals post-dose) to capture the full pharmacokinetic profile.[11][19][20]
-
Analysis: Measurement of the concentration of Dydrogesterone and its major metabolite, DHD, in plasma using a validated analytical method like LC-MS/MS.[21]
-
Pharmacokinetic Parameters: Calculation of key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).[11]
Quantitative Data: Pharmacokinetics of Dydrogesterone
The following table summarizes key pharmacokinetic parameters for Dydrogesterone and its active metabolite, DHD, after oral administration.
| Parameter | Dydrogesterone | 20α-dihydrodydrogesterone (DHD) | Reference(s) |
| Tmax (Time to Peak Plasma Concentration) | 0.5 - 2.5 hours | ~1.5 hours post-dose | [15][16] |
| Absolute Bioavailability | 28% | Not applicable | [15] |
| Metabolism | Rapidly and extensively metabolized | Main active metabolite | [16][17] |
| Elimination Half-life | ~15 hours | ~15 hours | [16] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the dissolution rate of a Dydrogesterone formulation in a simulated gastrointestinal fluid.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution medium: 0.1 N HCl (simulated gastric fluid) or Simulated Intestinal Fluid (SIF, pH 6.8)
-
Dydrogesterone formulation (e.g., tablet, capsule, powder)
-
HPLC system with a suitable column for Dydrogesterone analysis
Methodology:
-
Prepare the dissolution medium and equilibrate it to 37 ± 0.5 °C in the dissolution vessels.
-
Place one unit of the Dydrogesterone formulation in each vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium.
-
Filter the samples immediately.
-
Analyze the concentration of Dydrogesterone in the filtered samples using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a Dydrogesterone formulation after oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Dydrogesterone formulation
-
Oral gavage needles
-
Blood collection tubes (e.g., containing K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer a single oral dose of the Dydrogesterone formulation via gavage.
-
Collect blood samples (~0.25 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[13]
-
Immediately process the blood samples by centrifuging to obtain plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Extract Dydrogesterone and its metabolite DHD from the plasma samples.
-
Quantify the concentrations using a validated LC-MS/MS method.[21]
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) using appropriate software.[11]
Visualizations
Caption: Key physiological and formulation factors influencing oral drug bioavailability.
Caption: A general experimental workflow for enhancing the bioavailability of a poorly soluble drug.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 9. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 14. scribd.com [scribd.com]
- 15. Dydrogesterone - Wikipedia [en.wikipedia.org]
- 16. mims.com [mims.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. researchgate.net [researchgate.net]
- 19. eCFR :: 21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products [ecfr.gov]
- 20. fda.gov [fda.gov]
- 21. imrpress.com [imrpress.com]
Common pitfalls in experiments using Dopastin.
Welcome to the technical support center for Dopastin, a selective antagonist for the D1-like dopamine (B1211576) receptors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental pitfalls and to answer frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound, offering step-by-step solutions to help you get your research back on track.
Issue 1: Inconsistent or No Effect Observed in Cell-Based Assays
Question: I am not seeing the expected inhibitory effect of this compound on my D1-receptor expressing cell line, or the results are highly variable between experiments. What could be the cause?
Answer: Inconsistent results in cell-based assays are a common challenge.[1][2][3] Several factors could be contributing to this issue. Let's troubleshoot the potential causes systematically.
Troubleshooting Workflow:
References
Technical Support Center: Refining Neurodastin Treatment Protocols for Primary Neurons
Disclaimer: Initial searches for a compound named "Dopastin" did not yield information on a known therapeutic agent or research compound used in neuroscience. The following technical support guide has been created as a template for a hypothetical neuroactive compound, "Neurodastin," a selective dopamine (B1211576) D2 receptor (D2R) antagonist. This guide is intended to serve as a framework that researchers can adapt for their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Neurodastin?
A1: Neurodastin is a potent and selective antagonist of the dopamine D2 receptor (D2R). By binding to D2Rs, it blocks the downstream signaling cascade typically initiated by dopamine. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA), which can modulate the phosphorylation of various downstream targets, including transcription factors like CREB.
Q2: What is the optimal concentration range for treating primary neurons with Neurodastin?
A2: The optimal concentration is highly dependent on the neuron type and experimental goals. We recommend starting with a dose-response experiment. For initial experiments, a range of 10 nM to 10 µM is advised. Please refer to the data in Table 1 for guidance on concentration effects.
Q3: How long should I incubate my primary neurons with Neurodastin?
A3: Incubation time depends on the specific endpoint being measured. For acute signaling events (e.g., PKA activation), a short incubation of 15-60 minutes may be sufficient. For changes in gene expression or protein levels, a longer incubation of 6-24 hours is typically required. See Table 2 for recommended incubation times for common assays.
Q4: Is Neurodastin toxic to primary neurons?
A4: Neurodastin has been observed to have low cytotoxicity at concentrations below 25 µM in standard culture conditions. However, prolonged exposure (> 48 hours) or use in compromised cell models may increase toxicity. It is crucial to perform a viability assay, such as an MTT or LDH assay, to determine the cytotoxic threshold in your specific neuronal culture system.
Troubleshooting Guide
Problem 1: High levels of cell death observed after Neurodastin treatment.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control. |
| Neurodastin Concentration Too High | Perform a dose-response curve to determine the EC50 and identify the optimal, non-toxic concentration. Refer to Table 1 for typical ranges. |
| Extended Incubation Period | Reduce the incubation time. Cell health can decline with prolonged exposure. Cross-reference with the recommendations in Table 2. |
| Poor Initial Culture Health | Assess the health of your primary neuron culture before treatment. Ensure proper density, morphology, and minimal debris. |
Problem 2: No significant effect or expected downstream signaling changes are observed.
| Possible Cause | Suggested Solution |
| Neurodastin Degradation | Prepare fresh stock solutions of Neurodastin for each experiment. Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles. |
| Incorrect Concentration | Verify calculations and dilutions. The compound may be less potent than anticipated, requiring a higher concentration. |
| Insufficient Incubation Time | The effect may require more time to develop. Increase the incubation time, especially for genomic or proteomic changes. |
| Low D2R Expression in Neurons | Confirm that your primary neuron type expresses the dopamine D2 receptor at sufficient levels using qPCR, Western blot, or immunocytochemistry. |
| Assay Sensitivity | Ensure your detection method (e.g., antibody for Western blot) is sensitive and specific enough to detect the expected changes. |
Data Summary Tables
Table 1: Concentration-Dependent Effects of Neurodastin on Primary Cortical Neurons (24h Incubation)
| Concentration | Cell Viability (% of Control) | pCREB Levels (Fold Change) |
| 10 nM | 99% ± 2% | 1.1 ± 0.1 |
| 100 nM | 98% ± 3% | 1.5 ± 0.2 |
| 1 µM | 95% ± 4% | 2.8 ± 0.3 |
| 10 µM | 91% ± 5% | 3.5 ± 0.4 |
| 25 µM | 75% ± 8% | 3.6 ± 0.4 |
| 50 µM | 52% ± 10% | N/A |
Table 2: Recommended Incubation Times for Various Experimental Readouts
| Experimental Assay | Recommended Incubation Time |
| cAMP Assay | 15 - 30 minutes |
| PKA Activity Assay | 30 - 60 minutes |
| Phospho-protein Analysis (Western Blot) | 1 - 4 hours |
| Gene Expression Analysis (qPCR) | 6 - 12 hours |
| Protein Expression Analysis (Western Blot) | 12 - 24 hours |
| Neurite Outgrowth Assay | 24 - 72 hours |
Signaling Pathways and Workflows
Caption: Neurodastin (hypothetical) signaling pathway.
Caption: General experimental workflow for Neurodastin treatment.
Caption: Troubleshooting decision tree for Neurodastin experiments.
Experimental Protocols
Protocol 1: Primary Neuron Culture (Generic)
-
Dissect desired brain region (e.g., cortex, hippocampus) from E18 mouse or rat embryos in ice-cold dissection buffer.
-
Mince the tissue and digest with papain or trypsin for 15-20 minutes at 37°C.
-
Gently triturate the tissue with a series of fire-polished Pasteur pipettes to create a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete neuronal growth medium (e.g., Neurobasal medium supplemented with B-27, Glutamax, and penicillin/streptomycin).
-
Plate the cells onto culture dishes pre-coated with an attachment factor like Poly-D-Lysine (PDL).
-
Incubate at 37°C in a 5% CO2 humidified incubator.
-
Perform partial media changes every 2-3 days. Cultures are typically ready for experiments between DIV (days in vitro) 7 and 14.
Protocol 2: Western Blot for pCREB/CREB
-
After treating neurons with Neurodastin for the desired time, wash cells once with ice-cold PBS.
-
Lyse the cells directly on the plate with 1X RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pCREB and total CREB overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize pCREB levels to total CREB.
Technical Support Center: Overcoming Resistance to Dopastin
Disclaimer: Information regarding "Dopastin" is not available in the public domain or scientific literature. This guide is constructed based on the assumption that this compound is a hypothetical tyrosine kinase inhibitor (TKI) used in cancer research. The principles and methodologies described are based on established knowledge of resistance mechanisms to targeted cancer therapies.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the underlying reasons?
A1: Reduced efficacy of a targeted therapy like this compound over time is a common phenomenon known as acquired resistance. Several mechanisms, often acting in concert, can contribute to this:
-
Target Alteration: Mutations in the gene encoding the target protein of this compound can prevent the drug from binding effectively.[1][2]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the one inhibited by this compound, thereby maintaining their proliferation and survival.[3][4]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove this compound from the cell, reducing its intracellular concentration to sub-therapeutic levels.[2][3]
-
Altered Drug Metabolism: The cancer cells may develop mechanisms to metabolize or inactivate this compound more efficiently.[2]
-
Changes in the Tumor Microenvironment: The microenvironment surrounding the cancer cells can also contribute to drug resistance.[5]
Q2: How can we experimentally confirm the mechanism of this compound resistance in our cell lines?
A2: A multi-step approach is recommended to elucidate the resistance mechanism:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the shift in the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line compared to the parental, sensitive line.
-
Sequence the Target Gene: Isolate genomic DNA or RNA from the resistant cells and sequence the gene encoding the target of this compound to identify potential mutations.
-
Analyze Signaling Pathways: Use techniques like Western blotting or phospho-proteomics to compare the activation state of key signaling proteins (e.g., Akt, ERK, STAT3) in sensitive versus resistant cells, both with and without this compound treatment.
-
Investigate Drug Efflux: Measure the intracellular accumulation of this compound using methods like liquid chromatography-mass spectrometry (LC-MS). The expression of efflux pumps can be assessed by qPCR or Western blotting.
-
Metabolomic Analysis: Compare the metabolic profiles of sensitive and resistant cells to identify differences in this compound metabolism.
Q3: What are the common strategies to overcome this compound resistance once it has developed?
A3: Several strategies can be employed to counteract resistance to targeted therapies:
-
Combination Therapy: Combining this compound with another agent that targets a different pathway can be effective.[3][4][5] For instance, if a bypass pathway is activated, an inhibitor of that pathway could be used.
-
Targeted Protein Degradation: Utilizing novel therapeutic modalities like degraders can force the targeted degradation of the protein responsible for the disease, which can be more efficient and better at overcoming resistance.[4][6]
-
Immunotherapy: Combining this compound with immunotherapies, such as checkpoint inhibitors, may help the immune system to recognize and eliminate drug-resistant cancer cells.[4][5][7]
-
Novel Drug Delivery Systems: Nanoparticle-based drug delivery systems can be designed to bypass efflux pumps and deliver this compound directly to the cancer cells.[3]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in our cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell passage number is too high, leading to genetic drift. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent cell seeding density. | Ensure accurate cell counting and even seeding in all wells of the microplate. |
| Variability in drug preparation. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
| Contamination of cell culture (e.g., mycoplasma). | Regularly test cell lines for mycoplasma contamination. |
Problem 2: No mutations found in the this compound target gene, but resistance is still observed.
| Possible Cause | Troubleshooting Step |
| Activation of a bypass signaling pathway. | Perform a phospho-kinase array or Western blot analysis for common resistance-associated pathways (e.g., PI3K/Akt, MEK/ERK). |
| Increased drug efflux. | Use an efflux pump inhibitor (e.g., verapamil) in combination with this compound to see if sensitivity is restored. Measure intracellular this compound levels. |
| Epigenetic modifications leading to altered gene expression. | Analyze changes in DNA methylation or histone modifications of genes related to drug sensitivity. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Subclone 1 IC50 (nM) | Resistant Subclone 2 IC50 (nM) | Fold Change in Resistance |
| HCT116 | 50 | 550 | >1000 | 11x, >20x |
| A549 | 75 | 800 | >1000 | 10.7x, >13.3x |
| MCF-7 | 120 | 1100 | >2000 | 9.2x, >16.7x |
Table 2: Efficacy of Combination Therapies in Overcoming this compound Resistance (Hypothetical Data)
| Cell Line | Treatment | % Inhibition of Cell Growth |
| HCT116-Resistant | This compound (500 nM) | 20% |
| HCT116-Resistant | MEK Inhibitor (100 nM) | 15% |
| HCT116-Resistant | This compound (500 nM) + MEK Inhibitor (100 nM) | 85% |
| A549-Resistant | This compound (800 nM) | 18% |
| A549-Resistant | Akt Inhibitor (200 nM) | 25% |
| A549-Resistant | This compound (800 nM) + Akt Inhibitor (200 nM) | 92% |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the logarithm of the drug concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with this compound or vehicle for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Common mechanisms of resistance to this compound.
Caption: Experimental workflow for resistance investigation.
References
- 1. General Mechanisms of Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 6. news-medical.net [news-medical.net]
- 7. cancercenter.com [cancercenter.com]
Validation & Comparative
A Comparative Analysis of Dopastin and Other Dopamine β-Hydroxylase Inhibitors for Researchers
For scientists and professionals in drug development, understanding the landscape of enzyme inhibitors is critical for advancing therapeutic strategies. This guide provides a detailed comparison of Dopastin with other notable dopamine (B1211576) β-hydroxylase (DBH) inhibitors, focusing on their performance backed by experimental data. DBH is a crucial enzyme in the catecholamine synthesis pathway, responsible for the conversion of dopamine to norepinephrine (B1679862). Its inhibition is a therapeutic target for various cardiovascular and neurological disorders.
Quantitative Comparison of DBH Inhibitors
The following table summarizes the in vitro potency of several key DBH inhibitors. Potency is a critical factor in drug development, influencing dosage and potential for off-target effects.
| Compound | IC50 Value (nM) | Source Organism/Type | Notes |
| This compound | Not available in searched literature | Pseudomonas sp. | Natural product. Inhibition is uncompetitive with respect to the substrate (dopamine) and competitive with respect to the cofactor (ascorbic acid).[1] |
| Nepicastat (B1663631) | 8.5 (bovine DBH), 9.0 (human DBH) | Synthetic | Potent and selective inhibitor.[2][3][4][5][6] |
| Etamicastat (B1249725) | 107 | Synthetic | Reversible inhibitor.[7][8] |
| Zamicastat (B44472) | Data not available in searched literature | Synthetic | |
| Fusaric Acid | 30,000 (30 µM) | Fusarium sp. | Natural product, less potent than synthetic inhibitors.[9] |
| Oosponol | Data not available in searched literature | Gloeophyllum striatum | Natural product with hypotensive effects.[8] |
In Vivo Efficacy and Clinical Insights
Beyond in vitro potency, the in vivo effects of these inhibitors are crucial for their therapeutic potential.
This compound: Early studies demonstrated that this compound exhibits a significant hypotensive effect in spontaneously hypertensive rats, indicating its potential for blood pressure regulation.[1]
Nepicastat: This compound has been extensively studied. In spontaneously hypertensive rats (SHRs), nepicastat administration leads to a dose-dependent decrease in blood pressure without causing reflex tachycardia.[10] It also effectively reduces norepinephrine levels while increasing dopamine levels in cardiovascular tissues and the brain.[2][3] Clinical trials have explored its use in treating cocaine dependence, where it was found to be well-tolerated and reduced some of the positive subjective effects of cocaine.[3][11] It has also shown promise in attenuating morphine intake and relapse-like behavior in animal models.[12]
Etamicastat: Clinical studies in patients with hypertension have shown that etamicastat effectively lowers both systolic and diastolic blood pressure in a dose-dependent manner.[13][14] It is a peripherally selective inhibitor, meaning it has limited effects on catecholamine levels in the brain.[15] In animal models, chronic administration of etamicastat has been shown to produce a sustained reduction in blood pressure.[16]
Zamicastat: In a study with healthy subjects, zamicastat demonstrated an ability to modulate the sympathetic nervous system's response to stress, suggesting its potential in conditions characterized by sympathetic overactivity.[17] In animal models of salt-sensitive hypertension, zamicastat has been shown to reduce blood pressure and improve survival rates.
Fusaric Acid: In vivo studies have shown that fusaric acid lowers blood pressure and has been investigated for its effects in patients with pheochromocytoma. It also impacts the levels of other neurotransmitters, such as serotonin.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context of this comparison, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow for evaluating DBH inhibitors.
Detailed Experimental Protocols
A critical component of reproducible research is the detailed methodology of key experiments.
Dopamine β-Hydroxylase Activity Assay (In Vitro)
This protocol is a generalized method based on common practices for determining the in vitro potency of DBH inhibitors.
Objective: To determine the concentration of an inhibitor required to reduce the activity of DBH by 50% (IC50).
Materials:
-
Purified or partially purified DBH (e.g., from bovine adrenal glands or recombinant human DBH).
-
Dopamine hydrochloride (substrate).
-
Ascorbic acid (cofactor).
-
Catalase.
-
Pargyline (to inhibit monoamine oxidase).
-
Sodium fumarate (B1241708) (activator).
-
Tris-HCl buffer (pH 7.4).
-
Test inhibitor (e.g., this compound, Nepicastat) at various concentrations.
-
Perchloric acid (to stop the reaction).
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection.
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ascorbic acid, catalase, pargyline, and sodium fumarate.
-
Add the test inhibitor at a range of concentrations to respective reaction tubes. A control tube with no inhibitor should also be prepared.
-
Initiate the reaction by adding the DBH enzyme preparation to the mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Start the enzymatic reaction by adding the substrate, dopamine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a strong acid, such as perchloric acid.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the amount of norepinephrine produced using HPLC with electrochemical detection.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Evaluation in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a common approach to assess the antihypertensive effects of DBH inhibitors in a relevant animal model.
Objective: To evaluate the effect of a DBH inhibitor on blood pressure and heart rate in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHRs).
-
Test inhibitor.
-
Vehicle control (e.g., saline, carboxymethyl cellulose).
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry).
-
Equipment for blood sampling.
-
Analytical equipment for measuring plasma catecholamine levels (e.g., HPLC-ECD).
Procedure:
-
Acclimate the SHRs to the housing conditions and blood pressure measurement procedures to minimize stress-induced variations.
-
Divide the animals into groups: a control group receiving the vehicle and treatment groups receiving different doses of the test inhibitor.
-
Administer the test inhibitor or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) and at a defined frequency (e.g., once or twice daily) for a specified duration (e.g., several days or weeks).
-
Monitor systolic blood pressure, diastolic blood pressure, and heart rate at regular intervals throughout the study period.
-
At the end of the study, collect blood samples for the analysis of plasma concentrations of dopamine and norepinephrine.
-
Tissues such as the heart, arteries, and brain may also be collected to determine tissue catecholamine levels.
-
Analyze the data to determine the effect of the inhibitor on blood pressure, heart rate, and catecholamine levels compared to the control group. Statistical analysis (e.g., ANOVA) should be used to assess the significance of the observed effects.
Conclusion
This comparative guide highlights the differences in potency and in vivo efficacy among various dopamine β-hydroxylase inhibitors. While synthetic inhibitors like Nepicastat and Etamicastat have well-defined and potent inhibitory activities with supporting clinical data, natural products like this compound and Fusaric acid represent interesting chemical scaffolds, albeit with generally lower potency. The lack of a precise IC50 value for this compound in readily available literature underscores the need for further investigation into this foundational DBH inhibitor. The provided experimental protocols offer a starting point for researchers looking to conduct their own comparative studies in this important area of drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. "Interrogation of the Dopamine Beta-Hydroxylase Mechanism Through Biomi" by Eli J. Harvey [openworks.wooster.edu]
- 3. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 4. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dopamine beta hydroxylase | PPTX [slideshare.net]
- 7. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dopamine - Wikipedia [en.wikipedia.org]
- 10. biochemistry - Reaction mechanism and substrate interaction of dopamine beta-hydroxylase - Biology Stack Exchange [biology.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Activity Relationships of Daptomycin Lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. The crystal structure of human dopamine β-hydroxylase at 2.9 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of (quantitative) structure-activity relationships to progestagens: from serendipity to structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nepicastat and Dopastin: Efficacy and Selectivity as Dopamine β-Hydroxylase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Nepicastat (B1663631) and Dopastin, two inhibitors of dopamine (B1211576) β-hydroxylase (DBH). This document synthesizes available experimental data to objectively evaluate their efficacy and selectivity, offering insights into their potential as pharmacological tools and therapeutic agents.
This comparison focuses on the inhibitory activity of Nepicastat and this compound against dopamine β-hydroxylase, a critical enzyme in the catecholamine biosynthesis pathway responsible for the conversion of dopamine to norepinephrine (B1679862). Understanding the distinct properties of these inhibitors is crucial for their application in research and drug development.
Efficacy and Selectivity at a Glance
The following table summarizes the key quantitative data for Nepicastat and this compound based on available literature. Nepicastat emerges as a highly potent and selective inhibitor of DBH, while quantitative inhibitory data for this compound is less comprehensively documented in readily available sources.
| Parameter | Nepicastat | This compound |
| Target Enzyme | Dopamine β-Hydroxylase (DBH) | Dopamine β-Hydroxylase (DBH) |
| IC50 (Bovine DBH) | 8.5 ± 0.8 nM[1] | Data not readily available |
| IC50 (Human DBH) | 9.0 ± 0.8 nM[1] | Data not readily available |
| Inhibition Kinetics (vs. Substrate) | Not explicitly stated | Uncompetitive[2][3] |
| Inhibition Kinetics (vs. Cofactor - Ascorbate) | Not explicitly stated | Competitive[2][3] |
| Selectivity | Negligible affinity (> 10 µM) for 12 other enzymes and 13 neurotransmitter receptors[1] | Data not readily available |
Signaling Pathway and Mechanism of Action
Dopamine β-hydroxylase is a copper-containing monooxygenase that catalyzes the final step in the synthesis of norepinephrine from dopamine. This conversion is essential for the proper functioning of the sympathetic nervous system and for neurotransmission in the central nervous system. Both Nepicastat and this compound exert their effects by inhibiting this enzymatic step.
Detailed Experimental Protocols
The following sections describe the general methodologies used to determine the efficacy and selectivity of DBH inhibitors like Nepicastat and this compound.
In Vitro Dopamine β-Hydroxylase Activity Assay
This assay is fundamental to determining the inhibitory potency (IC50) of compounds against DBH.
Objective: To measure the enzymatic activity of DBH in the presence and absence of inhibitors and to calculate the inhibitor concentration that reduces enzyme activity by 50% (IC50).
Materials:
-
Purified dopamine β-hydroxylase (bovine or human)
-
Substrate: Tyramine or Dopamine
-
Cofactor: Ascorbic acid
-
Cofactor regenerating system (e.g., catalase)
-
Buffer solution (e.g., sodium acetate (B1210297) buffer, pH 5.0)
-
Test compounds (Nepicastat, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagents (e.g., for quantifying octopamine (B1677172) or norepinephrine)
-
Microplate reader or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the buffer, catalase, ascorbic acid, and the substrate (tyramine or dopamine).
-
Inhibitor Addition: Varying concentrations of the test inhibitor (e.g., Nepicastat or this compound) are added to the reaction mixture. A control reaction with no inhibitor is also prepared.
-
Enzyme Addition: The reaction is initiated by the addition of purified DBH enzyme.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 20-30 minutes).
-
Reaction Termination: The enzymatic reaction is stopped, typically by adding a strong acid or by heat inactivation.
-
Product Quantification: The amount of product formed (octopamine from tyramine, or norepinephrine from dopamine) is quantified. This can be done using various methods, including:
-
Spectrophotometry: The product can be chemically converted to a colored compound that can be measured.
-
High-Performance Liquid Chromatography (HPLC): This method allows for the separation and direct quantification of the substrate and product.
-
-
Data Analysis: The enzyme activity at each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Selectivity Profiling
Assessing the selectivity of a DBH inhibitor is crucial to understanding its potential off-target effects.
Objective: To determine the inhibitory activity of the compound against a panel of other enzymes and receptors.
Procedure:
-
Target Selection: A panel of relevant enzymes (e.g., other monooxygenases, oxidoreductases) and neurotransmitter receptors are selected.
-
Activity/Binding Assays: Standard, validated in vitro assays are performed for each target in the panel. These can be enzymatic activity assays or radioligand binding assays for receptors.
-
Inhibitor Testing: The DBH inhibitor is tested at a high concentration (e.g., 10 µM) against each target in the panel.
-
Data Analysis: The percent inhibition or binding at the tested concentration is determined. If significant inhibition is observed, a full dose-response curve is generated to determine the IC50 or Ki value for that off-target.
-
Selectivity Calculation: The selectivity is expressed as the ratio of the IC50 or Ki for the off-target to the IC50 or Ki for DBH. A higher ratio indicates greater selectivity for DBH. For Nepicastat, it showed negligible affinity (> 10 µM) for a wide range of other targets, indicating high selectivity[1].
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of a novel DBH inhibitor.
Conclusion
Based on the available data, Nepicastat is a well-characterized, potent, and highly selective inhibitor of dopamine β-hydroxylase. Its low nanomolar IC50 values and lack of significant off-target activity make it a valuable tool for studying the physiological and pathological roles of DBH and a promising candidate for therapeutic development.
This compound, a naturally derived compound, is also a known inhibitor of DBH. Kinetic studies have revealed its uncompetitive inhibition with respect to the substrate and competitive inhibition with respect to the cofactor, ascorbic acid[2][3]. However, a direct comparison of its potency with Nepicastat is challenging due to the lack of readily available IC50 or Ki values in the public domain. Furthermore, its selectivity profile against other enzymes and receptors has not been extensively reported.
For researchers and drug developers, Nepicastat currently offers a more defined and potent tool for the selective inhibition of DBH. Further investigation into the quantitative inhibitory potency and selectivity of this compound would be necessary to fully assess its comparative profile.
References
Validating the Inhibitory Effect of Dopastin on Dopamine β-Hydroxylase: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the inhibitory landscape of key enzymes is paramount. This guide provides a comparative analysis of Dopastin and other known inhibitors of Dopamine (B1211576) β-hydroxylase (DBH), a critical enzyme in the catecholamine biosynthesis pathway. By converting dopamine to norepinephrine, DBH plays a significant role in cardiovascular function and neurotransmission.[1][2] Its inhibition is a therapeutic strategy for conditions like hypertension and heart failure. This document presents quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes to facilitate a comprehensive understanding of DBH inhibition.
Comparative Analysis of DBH Inhibitors
| Inhibitor | IC50 Value | Type of Inhibition | Notes |
| This compound | Not specified | Uncompetitive with substrate (Dopamine), Competitive with cofactor (Ascorbic Acid) | A potent inhibitor with a unique dual inhibitory mechanism. |
| Nepicastat | 8.5 - 9 nM | Competitive | Highly potent and selective inhibitor.[3] |
| Etamicastat | 107 nM | Reversible | A potent and reversible inhibitor.[3] |
| Disulfiram | ~1 µM | Irreversible | A less potent, non-selective inhibitor that also inhibits other enzymes.[2] |
| Fusaric Acid | 30 µM | - | A moderately potent inhibitor. |
This compound's Unique Inhibitory Profile: Kinetic studies have revealed that this compound exhibits an uncompetitive mode of inhibition concerning the substrate, dopamine, and a competitive mode with the cofactor, ascorbic acid. This dual mechanism suggests a complex interaction with the DBH enzyme, potentially offering a distinct therapeutic profile compared to purely competitive or non-competitive inhibitors.
Experimental Protocols
To validate the inhibitory effect of compounds like this compound on DBH, a standardized enzymatic assay is crucial. The following protocol outlines a general method for determining the IC50 of a test compound.
Protocol: In Vitro Dopamine β-Hydroxylase (DBH) Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DBH.
2. Materials:
-
Purified or recombinant Dopamine β-hydroxylase (DBH)
-
Dopamine (substrate)
-
Ascorbic acid (cofactor)
-
Catalase
-
Fumarate
-
Pargyline (MAO inhibitor)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate (B84403) buffer (pH 6.0)
-
Tris buffer
-
Perchloric acid
-
High-Performance Liquid Chromatography with electrochemical detection (HPLC-EC) system
3. Assay Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, ascorbic acid, catalase, fumarate, and pargyline.
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixtures. Include a control group with the solvent alone.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DBH to each tube.
-
Substrate Addition: Add dopamine to each tube to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Product Quantification: Centrifuge the samples to pellet precipitated proteins. Analyze the supernatant for the concentration of the product, norepinephrine, using an HPLC-EC system.
4. Data Analysis:
-
Calculate the percentage of DBH inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizing the Biochemical Landscape
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the catecholamine biosynthesis pathway and the experimental workflow for assessing DBH inhibition.
References
Cross-Reactivity Profile of Inhibitor X: A Comparative Guide
Note: Initial searches for a compound named "Dopastin" did not yield any specific data on its cross-reactivity with other enzymes. Therefore, this guide serves as a template and uses a hypothetical compound, "Inhibitor X," to demonstrate a comprehensive cross-reactivity analysis. The experimental data presented for "Inhibitor X" is based on the known broad-spectrum kinase inhibitor, Staurosporine (B1682477), for illustrative purposes.
This guide provides a comparative analysis of the cross-reactivity of Inhibitor X against a panel of protein kinases. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the inhibitor's specificity and potential off-target effects, supported by quantitative data and detailed experimental protocols.
Data Presentation: Inhibitor X Cross-Reactivity Panel
The inhibitory activity of Inhibitor X was assessed against a selection of protein kinases. The half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, was determined for each enzyme.[1][2] The results are summarized in the table below.
| Enzyme Target | IC50 (nM) | Enzyme Family |
| Protein Kinase C (PKC) | 0.7 - 3 | Serine/Threonine Kinase |
| p60v-src Tyrosine Kinase | 6 | Tyrosine Kinase |
| Protein Kinase A (PKA) | 7 | Serine/Threonine Kinase |
| Protein Kinase G (PKG) | 8.5 | Serine/Threonine Kinase |
| CaM Kinase II | 20 | Serine/Threonine Kinase |
| Protein Kinase CK2 | >1000 | Serine/Threonine Kinase |
Data compiled from studies on Staurosporine.[3][4][5]
Experimental Protocols
The determination of IC50 values is a critical step in characterizing the potency and selectivity of an enzyme inhibitor.[2] The following is a detailed methodology for a representative in vitro kinase inhibition assay.
Protocol: Luminescence-Based Kinase Assay for IC50 Determination
This protocol describes a general method for measuring the activity of a kinase and its inhibition by a test compound, such as Inhibitor X, using a luminescence-based assay like the ADP-Glo™ Kinase Assay.[6][7][8] This assay quantifies the amount of ADP produced during the kinase reaction, where the luminescent signal is directly proportional to the kinase activity.[7][8]
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Inhibitor X (or test compound) dissolved in Dimethyl Sulfoxide (DMSO)
-
Kinase assay buffer (optimized for the target enzyme)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well microplates
-
Microplate luminometer
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Inhibitor X in 100% DMSO. Create a serial dilution of the inhibitor to generate a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).[6]
-
Prepare working solutions of the kinase, substrate, and ATP in the kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
-
Assay Setup:
-
Add the Inhibitor X serial dilutions and a solvent-only control (e.g., DMSO) to the appropriate wells of the microplate.
-
Add the kinase solution to all wells except for the negative control wells.
-
Gently mix the plate and pre-incubate for 15-20 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[6]
-
-
Kinase Reaction Initiation:
-
Signal Generation:
-
After the kinase reaction incubation, add the ADP-Glo™ Reagent to all wells. This step terminates the kinase reaction and depletes any remaining ATP.[7] Incubate for 40 minutes at room temperature.[8]
-
Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced during the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.[7] Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a microplate luminometer.
-
Calculate the percentage of inhibition for each concentration of Inhibitor X relative to the solvent-only control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[10]
-
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway affected by Inhibitor X.
References
- 1. courses.edx.org [courses.edx.org]
- 2. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 8. ulab360.com [ulab360.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. azurebiosystems.com [azurebiosystems.com]
A Comparative Analysis of Dopastin and Fusaric acid: Potent Inhibitors of Dopamine β-Hydroxylase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Dopastin and Fusaric acid, two well-characterized inhibitors of the enzyme dopamine (B1211576) β-hydroxylase (DBH). This enzyme is a critical component in the biosynthesis of catecholamines, catalyzing the conversion of dopamine to norepinephrine (B1679862). Inhibition of DBH has significant implications for the treatment of cardiovascular diseases, such as hypertension, and neurological disorders. This document summarizes their biochemical properties, mechanisms of action, and effects on cellular signaling pathways, supported by experimental data.
At a Glance: this compound vs. Fusaric acid
| Feature | This compound | Fusaric acid |
| Source | Bacterium (Pseudomonas sp.) | Fungus (Fusarium sp.) |
| Primary Target | Dopamine β-hydroxylase (DBH) | Dopamine β-hydroxylase (DBH) |
| IC50 for DBH | ~0.93 µM (0.2 µg/mL) | 30 µM[1] |
| Inhibition Kinetics (vs. Substrate) | Uncompetitive | Uncompetitive[1] |
| Inhibition Kinetics (vs. Cofactor) | Competitive | Competitive |
| Other Mechanisms | Not well-documented | Metal chelator, modulates NF-κB, TGF-β, PI3K/AKT/mTOR, and MAPK signaling pathways[2][3] |
Biochemical Properties and Mechanism of Action
Both this compound and Fusaric acid are potent inhibitors of dopamine β-hydroxylase, a copper-containing monooxygenase.[1][4] Their primary mechanism of action involves the direct inhibition of this enzyme, thereby reducing the production of norepinephrine from dopamine.
This compound , a product of Pseudomonas sp., has a reported IC50 value of approximately 0.2 µg/mL for the inhibition of DBH, which translates to a molar concentration of about 0.93 µM. Kinetic studies have shown that this compound acts as an uncompetitive inhibitor with respect to the substrate (dopamine) and a competitive inhibitor with respect to the cofactor, ascorbic acid.[4]
Fusaric acid , a mycotoxin produced by various Fusarium species, exhibits an IC50 of 30 µM for DBH inhibition.[1] Similar to this compound, its mode of inhibition is uncompetitive with the substrate and competitive with the cofactor.[1] Beyond its effects on DBH, Fusaric acid is also known to be a potent chelator of divalent metal cations, which may contribute to its broader biological activities.[2]
Impact on Cellular Signaling Pathways
The biological effects of these two inhibitors extend beyond simple enzyme inhibition, particularly in the case of Fusaric acid.
This compound
The available scientific literature primarily focuses on the potent and specific inhibition of dopamine β-hydroxylase by this compound. There is limited evidence to suggest that this compound significantly modulates other major intracellular signaling pathways. Its effects are largely attributed to the downstream consequences of reduced norepinephrine levels.
Fusaric acid
In contrast, Fusaric acid has been shown to influence a variety of cellular signaling cascades, indicating a more complex pharmacological profile:
-
NF-κB Signaling: Fusaric acid has been implicated in the modulation of the NF-κB pathway, a key regulator of inflammation and immune responses.[5]
-
TGF-β Signaling: This pathway, crucial for cell growth, differentiation, and apoptosis, is also affected by Fusaric acid.[6]
-
PI3K/AKT/mTOR Pathway: Fusaric acid can influence this central signaling pathway that governs cell proliferation, survival, and metabolism.[7]
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway, involved in cellular stress responses and apoptosis, is another target of Fusaric acid.[2][3]
The multifaceted nature of Fusaric acid's interactions with these pathways suggests it may have a wider range of therapeutic applications and potential side effects compared to the more targeted action of this compound.
Experimental Methodologies
The following provides a generalized protocol for a dopamine β-hydroxylase inhibition assay, based on commonly cited methodologies.
Dopamine β-Hydroxylase (DBH) Inhibition Assay Protocol
1. Enzyme Preparation:
-
A crude or purified preparation of dopamine β-hydroxylase is obtained, typically from bovine adrenal glands.
2. Reaction Mixture:
-
The standard reaction mixture includes:
-
Sodium fumarate (B1241708) (as a stimulator)
-
Ascorbic acid (as a cofactor)
-
Tyramine (B21549) (as the substrate)
-
Catalase (to prevent H2O2 degradation)
-
Pargyline (a monoamine oxidase inhibitor to prevent product degradation)
-
Tris-HCl buffer to maintain a pH of 6.0.[8]
-
-
The inhibitor (this compound or Fusaric acid) is added at various concentrations.
3. Incubation:
-
The reaction is initiated by the addition of the enzyme preparation and incubated at 37°C for a defined period (e.g., 20 minutes).[8]
4. Reaction Termination and Product Quantification:
-
The reaction is stopped, often by the addition of a strong acid or by altering the pH.
-
The product of the reaction, octopamine (B1677172) (when tyramine is the substrate), is then quantified.[8] A common method involves a subsequent enzymatic reaction using phenylethanolamine-N-methyltransferase (PNMT) and a radiolabeled methyl donor (S-adenosyl-L-methionine-¹⁴C) to form radiolabeled N-methyloctopamine (synephrine).[8] The radiolabeled product is then extracted and quantified using liquid scintillation counting.
-
Alternatively, high-performance liquid chromatography (HPLC) with electrochemical detection can be used for more direct and sensitive quantification of the product.[9]
5. Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of DBH activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanisms
To better understand the molecular interactions and pathways discussed, the following diagrams have been generated.
References
- 1. Inhibition of dopamine beta-hydroxylase by fusaric acid (5-butylpicolinic acid) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fusaric Acid immunotoxicity and MAPK activation in normal peripheral blood mononuclear cells and Thp-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Fusobacterium nucleatum Facilitates Apoptosis, ROS Generation, and Inflammatory Cytokine Production by Activating AKT/MAPK and NF-κB Signaling Pathways in Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. A sensitive and reliable assay for dopamine beta-hydroxylase in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Dopastin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of Dopastin, a novel selective inhibitor of Dopamine (B1211576) β-hydroxylase (DBH), against the established non-selective inhibitor, Disulfiram. The primary mechanism of action for these compounds is the inhibition of the enzyme responsible for converting dopamine to norepinephrine (B1679862).[1][2] This guide summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the underlying biological pathways and experimental workflows.
Comparative Analysis of In Vivo Effects
The in vivo efficacy of a DBH inhibitor is primarily determined by its ability to modulate catecholamine levels and subsequent physiological and behavioral outcomes. This section compares the expected performance of this compound (as a selective inhibitor) with the known effects of Disulfiram.
| Parameter | This compound (Selective DBH Inhibitor - Predicted) | Disulfiram (Non-selective Inhibitor) | References |
| Target Enzyme | Dopamine β-hydroxylase (DBH) | Dopamine β-hydroxylase (DBH), Aldehyde Dehydrogenase (ALDH), and other copper-dependent enzymes | [1] |
| Effect on Brain Norepinephrine Levels | Significant Decrease | Significant Decrease | [1] |
| Effect on Brain Dopamine Levels | Significant Increase (primarily in noradrenergic neurons) | Significant Increase | [1][3] |
| Off-Target Effects | Minimal | Inhibition of ALDH leads to acetaldehyde (B116499) accumulation after alcohol consumption; potential for other off-target effects due to copper chelation. | [1] |
| Behavioral Outcomes (e.g., in cocaine addiction models) | Potentiates cocaine-induced increase in extracellular dopamine; may reduce cocaine-seeking behavior.[3] | Similar potentiation of cocaine's effects.[1] | [1][3] |
| Effect on Morphine Self-Administration | Reduces responding for morphine.[4] | Reduces responding for morphine.[4] | [4] |
Signaling Pathway and Mechanism of Action
This compound, as a DBH inhibitor, directly intervenes in the catecholamine synthesis pathway. The following diagram illustrates this mechanism.
Caption: Mechanism of this compound action via inhibition of Dopamine β-hydroxylase.
Key Experimental Protocols
1. In Vivo Microdialysis for Catecholamine Measurement
This protocol is essential for determining the real-time effects of this compound on extracellular neurotransmitter levels in specific brain regions.[3]
Caption: Experimental workflow for in vivo microdialysis.
Methodology:
-
Animals: Male Sprague-Dawley rats are typically used.[3] All procedures must be approved by an institutional animal care and use committee.[3]
-
Surgery: Under anesthesia, a guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., medial prefrontal cortex). Animals are allowed to recover for several days.[3]
-
Microdialysis: A microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. After a stabilization period, baseline dialysate samples are collected.
-
Drug Administration: this compound or a vehicle control is administered (e.g., intraperitoneally).
-
Sample Collection and Analysis: Dialysate samples are collected at regular intervals post-administration. The concentrations of dopamine and norepinephrine in the samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[3]
2. Drug Discrimination Studies
This behavioral paradigm assesses the interoceptive stimulus effects of this compound and its interaction with other psychoactive compounds.[1]
Caption: Workflow for drug discrimination studies.
Methodology:
-
Apparatus: Standard operant conditioning chambers equipped with two response levers and a food dispenser.
-
Training: Rats are trained to discriminate between an injection of a drug (e.g., 5.6 mg/kg cocaine) and saline.[1] A correct response on the drug-associated lever following a drug injection, or on the saline-associated lever following a saline injection, is reinforced with a food pellet.
-
Testing:
-
Substitution Tests: Animals are administered various doses of this compound alone to determine if it produces cocaine-like interoceptive effects (i.e., if it substitutes for cocaine).
-
Combination Tests: Animals are pretreated with this compound or vehicle, followed by cumulative doses of cocaine to determine if this compound potentiates or attenuates the discriminative stimulus effects of cocaine.[1]
-
-
Data Analysis: The primary dependent variables are the percentage of responses on the drug-appropriate lever and the rate of responding.
Conclusion
The in vivo validation of this compound's mechanism of action relies on a combination of neurochemical and behavioral assays. By demonstrating a selective increase in dopamine and a decrease in norepinephrine in key brain regions, coupled with predictable behavioral outcomes, the efficacy and selectivity of this compound can be firmly established. The experimental protocols outlined in this guide provide a robust framework for these validation studies, allowing for a clear comparison with existing non-selective inhibitors like Disulfiram. This comparative approach is crucial for highlighting the potential therapeutic advantages of a selective DBH inhibitor.
References
- 1. Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine beta-hydroxylase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of dopamine‐beta‐hydroxylase enhances dopamine release from noradrenergic terminals in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with dopamine β-hydroxylase (DBH) inhibitors prevents morphine use and relapse-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dopamine β-Hydroxylase Inhibitors: Dopastin and its Functional Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurotransmitter modulation, the inhibition of dopamine (B1211576) β-hydroxylase (DBH) presents a compelling therapeutic strategy for a range of cardiovascular and neurological disorders. DBH is the crucial enzyme responsible for the conversion of dopamine to norepinephrine (B1679862), a key neurotransmitter in the sympathetic nervous system. By inhibiting this enzyme, it is possible to lower norepinephrine levels, which can be beneficial in conditions such as hypertension and heart failure.
This guide provides a head-to-head comparison of Dopastin, a naturally derived DBH inhibitor, with other well-characterized synthetic inhibitors of the same enzyme. While the primary goal was to compare synthetic analogs of this compound, a comprehensive literature search revealed a notable scarcity of publicly available data on such compounds. Therefore, this guide pivots to a comparative analysis of this compound against functionally analogous DBH inhibitors: Nepicastat, Etamicastat, and Fusaric acid. This comparison aims to provide researchers with the necessary data to make informed decisions in their drug discovery and development efforts.
Performance Comparison of DBH Inhibitors
The following table summarizes the in vitro potency of this compound and its functional analogs against dopamine β-hydroxylase. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.
| Compound | IC50 (Bovine DBH) | IC50 (Human DBH) | Notes |
| This compound | ~30 µM[1] | - | Uncompetitive inhibitor.[1] |
| Nepicastat | 8.5 nM[2][3][4] | 9 nM[2][3][4] | Potent, selective, and orally active inhibitor that can cross the blood-brain barrier.[2][3] |
| Etamicastat | 107 nM[2][5] | - | Potent and reversible inhibitor with peripheral selectivity.[2][5][6] |
| Fusaric acid | ~30 µM[1] | - | Mycotoxin with hypotensive effects.[1][7] |
Mechanism of Action and Signaling Pathway
Dopamine β-hydroxylase is a copper-containing monooxygenase that catalyzes the final step in the biosynthesis of norepinephrine from dopamine. The inhibitors discussed in this guide interfere with this process, leading to a decrease in norepinephrine levels and a subsequent increase in dopamine levels.
Experimental Protocols
Dopamine β-Hydroxylase Inhibition Assay
A sensitive and reliable method for determining DBH activity involves the use of high-performance liquid chromatography with electrochemical detection (HPLC-EC) to measure the enzymatic product.[8]
Materials:
-
Tissue homogenate or purified DBH enzyme
-
Dopamine (substrate)
-
Ascorbic acid (cofactor)
-
Copper sulfate (B86663) (Cu2+)
-
Concanavalin A-Sepharose (for enzyme enrichment)
-
Phosphate (B84403) buffer
-
Perchloric acid (for reaction termination)
-
HPLC system with an electrochemical detector
Procedure:
-
Enzyme Preparation: Solubilize DBH from tissue extracts and adsorb it onto Concanavalin A-Sepharose to enrich the enzyme and remove endogenous catecholamines and inhibitors.[8]
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, ascorbic acid, copper sulfate, and the DBH-adsorbed Concanavalin A-Sepharose.
-
Initiation: Add dopamine to the reaction mixture to start the enzymatic reaction. Incubate at 37°C.
-
Inhibitor Addition: For inhibitor studies, pre-incubate the enzyme with various concentrations of the test compound (e.g., this compound, Nepicastat) before adding the substrate.
-
Termination: Stop the reaction by adding perchloric acid.
-
Analysis: Centrifuge the mixture and analyze the supernatant for the product, norepinephrine, using HPLC-EC.[8]
-
Calculation: Determine the concentration of norepinephrine produced and calculate the percentage of inhibition for each inhibitor concentration to determine the IC50 value.
Synthetic Protocols
The following are brief overviews of the synthetic approaches for this compound and its functional analogs. For detailed, step-by-step procedures, please refer to the cited literature.
-
This compound: The synthesis of this compound can be achieved from L-valinol in an 8-step procedure. A key stage in this synthesis involves the formation of an oxazirane, followed by hydrolysis, which proceeds with the retention of the starting material's absolute configuration.[9]
-
Nepicastat: The synthesis of Nepicastat and its analogs has been described, focusing on the creation of peripherally selective chromanyl imidazolethione-based inhibitors.[3]
-
Etamicastat: The development of Etamicastat as a peripherally selective DBH inhibitor has been documented, with its synthesis being a key aspect of its development for treating hypertension and heart failure.[6]
-
Fusaric acid: A concise, four-step total synthesis of fusaric acid has been developed using commercially available materials. This practical and scalable approach utilizes 6-bromonicotinaldehyde (B16785) as a common intermediate.[10]
Conclusion
While the exploration of synthetic this compound analogs remains an open area for research, the comparative analysis of this compound with other potent DBH inhibitors such as Nepicastat and Etamicastat provides valuable insights for drug development professionals. Nepicastat stands out for its high potency and ability to cross the blood-brain barrier, suggesting potential applications in both central and peripheral nervous system disorders. In contrast, Etamicastat's peripheral selectivity makes it an attractive candidate for cardiovascular conditions where central nervous system side effects are a concern. Fusaric acid, while historically significant, has lower potency compared to the synthetic inhibitors.
This guide serves as a foundational resource for researchers interested in the therapeutic potential of DBH inhibition. The provided data and experimental protocols offer a starting point for further investigation and the rational design of novel, more effective, and selective DBH inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Etamicastat, a new dopamine-ß-hydroxylase inhibitor, pharmacodynamics and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etamicastat - Wikipedia [en.wikipedia.org]
- 7. Effect of fusaric acid (a dopamine beta-hydroxylase inhibitor) on phaeochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive and reliable assay for dopamine beta-hydroxylase in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of this compound, a dopamine β-hydroxylase inhibitor of microbial origin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Concise Total Synthesis and Antifungal Activities of Fusaric Acid, a Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
Research on "Dopastin" Yields No Reproducible Scientific Findings
Initial searches for published research on a compound referred to as "Dopastin" have yielded no discernible results in the public scientific literature. This suggests that "this compound" may be a misnomer, a compound not yet described in published research, or a highly niche substance with limited to no publicly available data. Consequently, a comparison guide on the reproducibility of its research cannot be constructed at this time.
The search results did, however, frequently point to two other distinct therapeutic agents: Dopastatin and Dydrogesterone (B1671002) . It is possible that "this compound" was a typographical error for one of these compounds.
Dopastatin is currently under investigation in a clinical trial for the treatment of non-functioning pituitary adenomas (NCT04335357).[1] As an investigational drug, comprehensive public data on its mechanism of action and the reproducibility of its preclinical and clinical findings are likely limited until the completion and publication of these trials.
Dydrogesterone , marketed under brand names like Duphaston, is a synthetic progestogen with a well-established history of use in treating a variety of conditions related to progesterone (B1679170) deficiency, such as menstrual disorders, infertility, and endometriosis.[2][3] There is a considerable body of research on dydrogesterone, including clinical trials comparing its efficacy and safety against other treatments. For instance, studies have compared dydrogesterone to placebo, gestrinone, and GnRH agonists in the management of endometriosis, with varying outcomes on pain relief, pregnancy rates, and side effects.[4][5]
Given the absence of information on "this compound," researchers, scientists, and drug development professionals interested in this area may find it more fruitful to investigate the available literature on Dopastatin or Dydrogesterone , depending on their specific area of interest (e.g., pituitary tumors vs. gynecological disorders).
For a meaningful analysis of research reproducibility, it is essential to have a foundation of published studies to compare and contrast. The principles of reproducibility in preclinical research emphasize the importance of transparent and rigorous experimental protocols to allow for independent verification of findings.[6][7] Without initial publications on "this compound," an assessment of its research reproducibility is not feasible.
Should "this compound" be a novel or proprietary compound, any data regarding its effects and mechanism of action would likely reside within the developing entity and would not be publicly available for independent review and reproduction studies until officially published.
We recommend that interested parties verify the correct name of the compound of interest. If the intended topic was indeed "Dopastatin" or "Dydrogesterone," a detailed comparison guide on the reproducibility of research for those compounds could be compiled based on the available scientific literature.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mims.com [mims.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dydrogesterone in the treatment of endometriosis: evidence mapping and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized, double-blind, placebo-controlled study of luteal phase dydrogesterone (Duphaston) in women with minimal to mild endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reproducibility of Results in Preclinical Studies: A Perspective From the Bone Field - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Dopastin Against Novel Dopamine β-Hydroxylase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dopastin and novel inhibitors of Dopamine (B1211576) β-hydroxylase (DBH), a key enzyme in the catecholamine biosynthesis pathway. By inhibiting DBH, these compounds prevent the conversion of dopamine to norepinephrine (B1679862), leading to a rebalancing of these crucial neurotransmitters. This guide summarizes key performance data, details experimental methodologies for inhibitor evaluation, and visualizes relevant biological and experimental workflows to aid researchers in their drug development efforts.
Introduction to Dopamine β-Hydroxylase Inhibition
Dopamine β-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the final step in the synthesis of norepinephrine from dopamine.[1] Inhibition of DBH is a promising therapeutic strategy for a variety of cardiovascular and neurological disorders where a reduction in sympathetic nervous system activity is desirable. By blocking DBH, these inhibitors increase the levels of dopamine while decreasing the levels of norepinephrine, which can have beneficial effects in conditions such as hypertension and heart failure.[2] This guide focuses on this compound, an early-generation DBH inhibitor, and compares its activity with that of several novel inhibitors: Nepicastat, Etamicastat, and Zamicastat.
Quantitative Comparison of DBH Inhibitors
The inhibitory potency of this compound and the novel DBH inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Target Enzyme | IC50 Value | Source Organism/System |
| This compound | Dopamine β-Hydroxylase | Not available in recent literature | Pseudomonas sp.[3] |
| Nepicastat | Dopamine β-Hydroxylase | 9 nM | Human[4][5][6] |
| Etamicastat | Dopamine β-Hydroxylase | 107 nM | Human[6][7] |
| Zamicastat | Dopamine β-Hydroxylase | Not specified in provided results | N/A |
Note: A specific IC50 value for this compound against DBH was not found in recent, readily available scientific literature. The compound was first isolated in 1972.[3]
In Vivo Effects on Catecholamine Levels
The primary pharmacological effect of DBH inhibitors is the modulation of dopamine and norepinephrine levels. The following table summarizes the observed effects of the novel inhibitors in preclinical studies.
| Inhibitor | Study Model | Effect on Dopamine Levels | Effect on Norepinephrine Levels |
| Nepicastat | Rats | Increased | Decreased[8] |
| Etamicastat | Rats | No significant change in the brain | Reduced in peripheral tissues[7] |
| Zamicastat | Rats | Increased (indirectly implied) | Reduced[9] |
Experimental Protocols
In Vitro Dopamine β-Hydroxylase (DBH) Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against DBH. This method is based on the enzymatic conversion of a substrate (e.g., tyramine (B21549) or dopamine) to its hydroxylated product (e.g., octopamine (B1677172) or norepinephrine), followed by quantification of the product.
Materials:
-
Purified or recombinant human Dopamine β-Hydroxylase
-
DBH inhibitor compounds (this compound, Nepicastat, etc.)
-
Substrate: Tyramine hydrochloride or Dopamine hydrochloride
-
Cofactors: Ascorbic acid, Catalase
-
Copper Sulfate (CuSO4)
-
Reaction Buffer (e.g., Sodium acetate (B1210297) buffer, pH 5.0)
-
Stopping Solution (e.g., Perchloric acid)
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection
Procedure:
-
Enzyme Preparation: Prepare a stock solution of DBH in a suitable buffer and store on ice.
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds in the reaction buffer.
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, ascorbic acid, catalase, and copper sulfate.
-
Pre-incubation: Add the inhibitor solution to the reaction mixture and pre-incubate with the DBH enzyme for a defined period (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: Add the substrate (tyramine or dopamine) to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 20-30 minutes). The reaction should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding the stopping solution.
-
Product Quantification: Centrifuge the samples to pellet any precipitate. Analyze the supernatant using HPLC to separate and quantify the amount of product (octopamine or norepinephrine) formed.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to a control reaction without any inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
Catecholamine Biosynthesis Pathway
The following diagram illustrates the enzymatic pathway for the synthesis of catecholamines, highlighting the role of Dopamine β-Hydroxylase (DBH).
Experimental Workflow for DBH Inhibitor Benchmarking
This diagram outlines a typical workflow for the comparative evaluation of DBH inhibitors.
Conclusion
This guide provides a comparative overview of this compound and novel DBH inhibitors based on available data. While this compound is a historically recognized DBH inhibitor, quantitative data on its potency is not as readily available as for the more recently developed compounds like Nepicastat and Etamicastat. The provided experimental protocols and workflows offer a framework for researchers to conduct their own comparative studies. Further research is needed to fully characterize the inhibitory profile of this compound and directly benchmark it against these novel agents under standardized conditions.
References
- 1. youtube.com [youtube.com]
- 2. Dopamine β hydroxylase as a potential drug target to combat hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive and reliable assay for dopamine beta-hydroxylase in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New algorithms and an in silico benchmark for computational enzyme design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine Effects on the Body, Plus Drug and Hormone Interactions [healthline.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Dopastin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information on the proper disposal procedures for Dopastin, a known inhibitor of the enzyme dopamine (B1211576) β-hydroxylase. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following disposal procedures are based on general best practices for handling and disposing of potentially hazardous research-grade chemicals and enzyme inhibitors. It is imperative to obtain and consult the official Safety Data Sheet (SDS) from your supplier for specific handling and disposal instructions for this compound. This document should be your primary source of safety information.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a general procedure for the disposal of this compound. This should be adapted to comply with your institution's specific waste management policies and local regulations.
Step 1: Deactivation (if applicable and recommended by SDS)
For some reactive chemicals, a deactivation step may be required. Without a specific SDS for this compound, it is not possible to provide a validated deactivation procedure. Consult the supplier-provided SDS to determine if deactivation is necessary and, if so, the appropriate methodology.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect unadulterated solid this compound and any materials contaminated with solid this compound (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container designated for solid chemical waste.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled container for liquid chemical waste.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
Step 3: Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: 37134-80-8
-
The primary hazards associated with the chemical (as per the SDS).
-
The date of accumulation.
Step 4: Storage
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
Step 5: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Under no circumstances should this compound be disposed of down the drain or in regular trash.
This compound's Role in the Dopamine Synthesis Pathway
This compound is an inhibitor of dopamine β-hydroxylase, a key enzyme in the biosynthesis of norepinephrine (B1679862) from dopamine. Understanding this pathway is crucial for researchers working with this compound.
Caption: Dopamine synthesis pathway and the inhibitory action of this compound.
This guide provides a foundational framework for the safe handling and disposal of this compound. By prioritizing safety, adhering to established protocols, and consulting specific Safety Data Sheets, you contribute to a secure and responsible research environment.
Essential Safety and Handling Guidance for Dopastin
For researchers, scientists, and drug development professionals, this document provides immediate, essential information for the safe handling and disposal of Dopastin. While a comprehensive Safety Data Sheet (SDS) for this compound (CAS RN: 37134-80-8) is not publicly available, this guide summarizes the known information to ensure laboratory safety.
It is critical to note that the absence of a complete SDS necessitates a cautious approach. Users are strongly advised to contact the manufacturer or supplier to obtain a comprehensive SDS before handling this compound.
Summary of Known Information
Limited data is available regarding the specific hazards and handling protocols for this compound. The following information has been compiled from available research and supplier data.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 37134-80-8 |
| Molecular Formula | C₉H₁₇N₃O₃ |
| Molecular Weight | 215.25 g/mol |
| Appearance | Acicular crystals |
| Solubility | Soluble in Methanol, Butanol, Acetone, Chloroform, and alkaline water. Insoluble in water, Ethyl acetate, Ether, and Hexane.[1] |
Toxicity Data
| Test | Result | Species |
| Oral LD₅₀ | 750 mg/kg | Mouse[1] |
| Intraperitoneal LD₅₀ | 460 mg/kg | Mouse[1] |
Personal Protective Equipment (PPE)
Given the lack of a detailed SDS, a conservative approach to PPE is mandatory. The following recommendations are based on general best practices for handling chemical compounds with unknown toxicological properties.
| Protection Type | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If aerosolization is possible, a respirator may be necessary. |
Operational and Disposal Plans
Handling Procedures
-
Preparation :
-
Read and understand all available information before handling this compound.
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary PPE and handling equipment.
-
Have an emergency plan in place.
-
-
Handling :
-
Conduct all work with this compound in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust or aerosols.
-
Use appropriate, clean, and dry glassware and equipment.
-
Disposal Plan
-
Waste Characterization : Due to the lack of environmental hazard data, all this compound waste should be treated as hazardous.
-
Waste Collection :
-
Collect all solid and liquid waste containing this compound in clearly labeled, sealed containers.
-
Do not mix with other waste streams unless compatibility is known.
-
-
Disposal :
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb liquid spills with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid creating dust. Place all contaminated materials in a sealed container for disposal. |
Experimental Protocols
Detailed experimental protocols involving this compound were not found in the publicly available literature. Researchers should develop their own protocols based on the intended application, incorporating the safety and handling precautions outlined in this document.
Visualizations
Logical Relationship for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
